4-Bromo-2-fluoro-5-methoxybenzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHBNRXZMJJLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749931-20-2 | |
| Record name | 4-bromo-2-fluoro-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methoxybenzaldehyde (CAS 749931-20-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-methoxybenzaldehyde, CAS 749931-20-2, a halogenated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. The document details its physicochemical properties, plausible synthetic routes, chemical reactivity, and applications, with a particular focus on its role as a versatile building block in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Furthermore, it consolidates expected analytical data and outlines critical safety and handling protocols to ensure its effective and safe use in a laboratory setting.
Core Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic aldehyde. Its structure incorporates a bromine atom, a fluorine atom, and a methoxy group, which collectively impart a unique electronic profile and reactivity, making it a valuable intermediate in organic synthesis.[1][2] The physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 749931-20-2 | [3][4][5] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2][3] |
| Molecular Weight | 233.04 g/mol | [2][4][6] |
| IUPAC Name | This compound | [2][6] |
| Appearance | Solid, white to off-white | [6] |
| Purity | Typically >95-98% | [3][5][6] |
| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen), in a dry place. | [6] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and ether. Sparingly soluble in water. | [7] |
| MDL Number | MFCD17012743 | [3][5] |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in the provided search results, its synthesis can be logically inferred from established organometallic and aromatic chemistry principles. The methods used for closely related isomers provide a strong basis for a plausible synthetic strategy.
Plausible Synthetic Pathway: Ortho-Directed Formylation
A highly logical approach involves the formylation of a suitable precursor, 1-bromo-4-fluoro-2-methoxybenzene. The methoxy group is a strong ortho-, para-directing group, while the fluorine is a weaker ortho-, para-director. The position ortho to the methoxy group (C6) and ortho to the fluorine (C3) are the most activated sites for electrophilic attack or lithiation. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.
Causality Behind Experimental Choices:
-
Starting Material: 1-bromo-4-fluoro-2-methoxybenzene provides the correct substitution pattern.
-
Reagent Choice: A strong lithium amide base like Lithium Diisopropylamide (LDA) or a strong alkyllithium like n-butyllithium (n-BuLi) is used for deprotonation (lithiation). The methoxy group effectively directs this lithiation to the adjacent ortho position.
-
Formylating Agent: An electrophilic formylating agent such as N,N-dimethylformamide (DMF) is introduced to react with the generated aryllithium intermediate, installing the aldehyde group.
-
Temperature Control: These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
Caption: Plausible synthetic workflow for the target compound.
Alternative methods reported for isomers, such as metal-halogen exchange on a dibromo-precursor followed by formylation, are also viable but may present challenges with selectivity.[1][8] Syntheses that avoid cryogenic conditions are often preferred for large-scale industrial production due to operational simplicity and cost.[1][8]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three key functional regions: the aldehyde group, the aromatic ring, and the halogen substituents.
Reactions of the Aldehyde Group
The aldehyde is the most reactive site for nucleophilic addition. Its reactivity is modulated by the electronic effects of the ring substituents. The electron-withdrawing fluorine and bromine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[9]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-bromo-2-fluoro-5-methoxybenzoic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[1][10]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (4-bromo-2-fluoro-5-methoxybenzyl alcohol) using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Condensation Reactions: It can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or Knoevenagel and aldol condensations, which are fundamental for carbon-carbon bond formation.[9]
-
Reductive Amination: Reaction with an amine followed by reduction yields a secondary amine, a crucial transformation in the synthesis of many pharmaceutical scaffolds.
Caption: Key transformations of the aldehyde functional group.
Reactions of the Aromatic Ring
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the aldehyde and para to the bromine, is activated towards SNAr. It can potentially be displaced by strong nucleophiles.
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. This is a cornerstone of modern drug discovery for building molecular complexity.[11]
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility spans several areas of chemical science.
-
Pharmaceutical Research: This compound serves as a key building block for synthesizing complex heterocyclic structures and other molecular scaffolds that are prevalent in medicinal chemistry.[1][2] The fluorine and methoxy groups are frequently incorporated into drug candidates to modulate metabolic stability, lipophilicity, and binding affinity.[1] The specific substitution pattern can be leveraged to synthesize targeted inhibitors for enzymes or receptors.
-
Materials Science: Derivatives of this aldehyde can be used in the synthesis of specialty chemicals, polymers, and liquid crystals.[1][2] The unique electronic and steric properties imparted by the substituents can be used to tune the optical or material properties of the final product.
-
Agrochemicals: The fluorinated and brominated aromatic scaffold is common in the design of novel pesticides and herbicides with enhanced biological activity and stability.[11]
Analytical Profile and Spectroscopic Data
While specific spectra for this compound are not publicly available in the search results, a complete analytical profile can be predicted based on its structure. Spectroscopic data is available for purchase from some vendors.[12]
| Technique | Expected Signature |
| ¹H NMR | - Aldehyde Proton (-CHO): A singlet at ~9.8-10.2 ppm. - Aromatic Protons (Ar-H): Two singlets or doublets (with small coupling constants) between 6.8-7.8 ppm. - Methoxy Protons (-OCH₃): A singlet at ~3.9-4.1 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around 185-195 ppm. - Aromatic Carbons (Ar-C): Multiple signals between 110-160 ppm, showing characteristic C-F and C-Br couplings. - Methoxy Carbon (-OCH₃): A signal around 55-60 ppm. |
| FT-IR | - C=O Stretch (Aldehyde): Strong, sharp peak around 1690-1715 cm⁻¹. - C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. - C-O Stretch (Aryl Ether): Strong peak around 1250-1270 cm⁻¹. - C-F Stretch: Strong peak around 1100-1200 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (M and M+2) around m/z 232 and 234, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. - Key Fragments: Loss of H (M-1), loss of CO (M-28), loss of CH₃ (M-15), and cleavage of the bromine atom (M-79/81). |
Safety, Handling, and Disposal
As a halogenated aromatic aldehyde, this compound requires careful handling to minimize risk to laboratory personnel.[13]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H302: Harmful if swallowed.[6] May also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), based on similar compounds.[14] |
Standard Handling Protocol
-
Risk Assessment: Before use, consult the most recent Safety Data Sheet (SDS) for this specific compound.[6]
-
Engineering Controls: All handling of the solid powder and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]
-
Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Ensure gloves are rated for the solvents being used.[13]
-
Respiratory Protection: Not typically required if work is conducted within a fume hood. If weighing outside a ventilated enclosure, a NIOSH-approved respirator may be necessary.[13]
-
-
Spill & Waste Management:
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in a dedicated, clearly labeled container for halogenated organic waste, following institutional and local environmental regulations.[13]
-
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery, materials science, and fine chemical synthesis. Its array of functional groups—a reactive aldehyde, a handle for cross-coupling (Br), and modulators of physicochemical properties (F, OMe)—provides a versatile platform for the construction of complex and high-value molecules. Adherence to strict safety protocols is essential for harnessing its synthetic utility responsibly.
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 3. 749931-20-2|this compound: In Stock [parkwayscientific.com]
- 4. 749931-20-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. CAS 749931-20-2 | 2615-B-0S | MDL MFCD17012743 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. This compound | 749931-20-2 [sigmaaldrich.com]
- 7. pacificbiochem.com [pacificbiochem.com]
- 8. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-5-fluoro-2-hydroxybenzaldehyde [myskinrecipes.com]
- 12. 4-broMo-2-fluoro-5-Methoxy-benzaldehyde(749931-20-2) 1H NMR spectrum [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Synthesis
4-Bromo-2-fluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a crucial intermediate in the landscape of organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1][2] Its strategic arrangement of a bromine atom, a fluorine atom, a methoxy group, and an aldehyde functionality on the benzene ring imparts a unique combination of reactivity and structural features. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, and practical applications, offering field-proven insights for its effective utilization in the laboratory. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for complex molecular architectures.[1]
Core Physicochemical Properties
Understanding the fundamental physical and chemical properties of this compound is paramount for its successful application in synthesis and analysis. The compound is typically a pale yellow solid and exhibits solubility in common organic solvents such as dichloromethane and ethyl acetate.[1] While a precise melting point is not consistently reported in the literature, similar substituted benzaldehydes suggest a melting range that is dependent on purity.
| Property | Value | Source(s) |
| CAS Number | 749931-20-2 | [3] |
| Molecular Formula | C₈H₆BrFO₂ | [3] |
| Molecular Weight | 233.04 g/mol | [3] |
| Appearance | Pale yellow solid | [1] |
| Solubility | Soluble in dichloromethane and ethyl acetate | [1] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The methoxy protons will be visible as a sharp singlet around δ 3.8-4.0 ppm. The two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically δ 185-195 ppm). The aromatic carbons will appear in the range of δ 110-165 ppm, with their chemical shifts influenced by the attached substituents. The methoxy carbon will resonate around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2850-2750 | C-H Stretch | Aldehyde |
| ~1700 | C=O Stretch | Aldehyde |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1050 | C-F Stretch | Aryl Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4] The molecular ion peak [M]⁺ will appear at m/z 232 and the [M+2]⁺ peak at m/z 234. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[5][6]
Synthesis and Reactivity
Synthetic Approaches
Several synthetic routes to this compound have been reported, with metal-halogen exchange followed by formylation being a common strategy.[1][7][8]
A representative synthesis workflow is outlined below:
Caption: Synthesis workflow for this compound.
Key Reactivity
The aldehyde group can undergo oxidation to the corresponding carboxylic acid or reduction to a benzyl alcohol. The bromine and fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functional groups.[1]
Analytical Methodologies: Ensuring Purity and Quality
High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC (RP-HPLC) method is essential for assessing the purity of this compound. A general protocol is provided below, which should be optimized for the specific instrumentation.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water is a common choice for substituted benzaldehydes.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a this compound analytical standard (purity ≥99.5%) by dissolving approximately 10 mg in 10 mL of methanol to a concentration of 1 mg/mL.[9]
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.[9]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]
-
Caption: General workflow for HPLC purity analysis.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[11][12] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[11] Store the compound in a tightly closed container in a dry and cool place.[11]
Applications in Research and Development
This compound serves as a key starting material in the synthesis of a variety of more complex molecules. Its utility is particularly notable in:
-
Pharmaceutical Synthesis: As a precursor to active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[1]
-
Materials Science: In the development of novel liquid crystals and other functional organic materials.[2]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective application. The information and protocols provided in this guide are intended to support researchers and developers in leveraging the full potential of this important chemical intermediate.
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. rsc.org [rsc.org]
- 3. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 8. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of a Multifunctional Building Block
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
This compound, with a molecular formula of C₈H₆BrFO₂ and a molecular weight of approximately 233.04 g/mol , is a highly functionalized aromatic aldehyde.[1][2] Its strategic importance in modern organic synthesis stems from the unique arrangement of its substituents: an aldehyde for diverse derivatization, a bromine atom for cross-coupling reactions, and fluoro and methoxy groups that modulate the electronic properties and reactivity of the aromatic ring. This combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical research and materials science.[1][2]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this key intermediate. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for laboratory and potential scale-up applications.
Core Synthetic Strategies: Navigating Regioselectivity and Functional Group Tolerance
The synthesis of a polysubstituted benzene ring like this compound presents a significant challenge in regiochemical control. The key synthetic transformations involve the introduction of the aldehyde (formylation) and methoxy groups onto a pre-brominated and fluorinated scaffold. The primary strategies can be broadly categorized into two approaches:
-
Direct Formylation of a Precursor: This involves the formylation of a trisubstituted benzene ring, 1-bromo-4-fluoro-2-methoxybenzene. The success of this approach hinges on controlling the position of the incoming electrophile (the formyl group).
-
Stepwise Functionalization via a Key Intermediate: This strategy builds the molecule sequentially, often involving the formation of an intermediate benzaldehyde which is then further modified. This route can offer superior control over regioselectivity and is often more amenable to process optimization.
We will now examine the most effective and scientifically robust pathways in detail.
Pathway 1: Directed Ortho-Metalation (DoM) of 1-Bromo-4-fluoro-2-methoxybenzene
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[3] It utilizes the ability of certain functional groups (Directing Metalation Groups, or DMGs) to coordinate with an organolithium base, directing deprotonation to an adjacent ortho position.
Mechanistic Rationale
In the precursor molecule, 1-bromo-4-fluoro-2-methoxybenzene, the methoxy group (-OCH₃) is a potent DMG. It can chelate with an alkyllithium reagent (e.g., n-butyllithium), lowering the activation energy for proton abstraction at the C1 position. While fluorine can also act as a directing group, the methoxy group's influence is generally stronger in this context.[3][4] The lithiation is followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), which upon aqueous workup yields the desired aldehyde.
Caption: Pathway 1: Directed ortho-Metalation (DoM) route.
Field-Proven Insights & Limitations
While mechanistically elegant, this pathway has significant practical limitations, particularly for large-scale synthesis. The reaction typically requires cryogenic temperatures (-78 °C) to maintain the stability of the aryllithium intermediate and prevent side reactions.[5][6] Furthermore, the use of pyrophoric n-butyllithium necessitates stringent anhydrous conditions and specialized handling procedures. These factors make the process less desirable from a process safety and scalability perspective.[5]
Experimental Protocol (General)
-
Preparation: A flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous tetrahydrofuran (THF). The starting material, 1-bromo-4-fluoro-2-methoxybenzene, is dissolved in the THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The solution is stirred for another hour at -78 °C and then allowed to warm slowly to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Pathway 2: Optimized Two-Step Synthesis from 1,4-Dibromo-2-fluorobenzene
This pathway, detailed in several patents, represents a significant process improvement by avoiding cryogenic conditions and utilizing more manageable reagents.[5][6][7] It proceeds through the stable intermediate, 4-bromo-2-fluorobenzaldehyde.
Step A: Selective Halogen-Metal Exchange and Formylation
The first step involves a highly selective halogen-metal exchange at the bromine ortho to the fluorine atom in 1,4-dibromo-2-fluorobenzene.
Causality Behind Experimental Choices:
-
Reagent Selection: Instead of pyrophoric butyllithium, this process utilizes a Grignard reagent, isopropyl magnesium chloride (i-PrMgCl).[7] This reagent is less reactive and allows the reaction to be performed at a much more practical temperature of 0 °C. The selectivity for exchanging the bromine at C1 over the one at C4 is driven by the inductive effect and potential coordinating ability of the adjacent fluorine atom.
-
Formylation: The resulting arylmagnesium intermediate is formylated in situ with DMF, similar to the DoM pathway.
This initial step produces the key intermediate, 4-bromo-2-fluorobenzaldehyde, which can be isolated and purified by crystallization in high yield (around 74%).[5][7]
Step B: Nucleophilic Aromatic Substitution (SNAr)
The second step is a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom with a methoxy group.
Causality Behind Experimental Choices:
-
Activation: The fluorine atom is activated towards nucleophilic attack by the strongly electron-withdrawing aldehyde group in the para position.
-
Reagent Selection: The reaction is conducted using methanol as the source of the methoxide nucleophile and potassium carbonate (K₂CO₃) as a mild base.[5][6] This is a critical optimization. The use of a stronger base, such as sodium methoxide (NaOMe), has been reported to result in a modest 38% yield, likely due to competing side reactions like the Cannizzaro reaction (disproportionation of the aldehyde).[6] Potassium carbonate is sufficiently basic to deprotonate methanol to generate the required methoxide concentration without promoting undesired side reactions.
Caption: Pathway 2: Optimized two-step synthesis route.
Experimental Protocol (Adapted from Patent Literature)[5][6]
Step A: Synthesis of 4-Bromo-2-fluorobenzaldehyde
-
Grignard Formation and Exchange: To a solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF at 0 °C, a solution of isopropyl magnesium chloride in THF is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete halogen-metal exchange.
-
Formylation: N,N-dimethylformamide (DMF) is then added slowly, maintaining the temperature at 0 °C.
-
Work-up and Isolation: After stirring, the reaction is quenched with aqueous acid (e.g., 1N HCl). The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude intermediate, 4-bromo-2-fluorobenzaldehyde, is purified by crystallization from heptane.
Step B: Synthesis of this compound
-
Reaction Setup: The purified 4-bromo-2-fluorobenzaldehyde is dissolved in methanol.
-
SNAr Reaction: Potassium carbonate is added to the solution, and the mixture is heated to approximately 50 °C. The reaction progress is monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated. The final product is purified by crystallization from heptane.
Pathway 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[8][9] It uses a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from DMF and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride.[8][10]
Mechanistic Rationale
The substrate for this reaction would again be 1-bromo-4-fluoro-2-methoxybenzene. The methoxy group is a strong electron-donating group, which activates the ring towards electrophilic aromatic substitution. It is a powerful ortho, para-director. Given that the para position is blocked by the bromine atom, formylation is strongly directed to the position ortho to the methoxy group (C1), leading to the desired product. The fluorine and bromine atoms are deactivating and have a lesser influence on the regiochemical outcome compared to the potent methoxy group.
Caption: Pathway 3: Vilsmeier-Haack formylation route.
Experimental Protocol (General)
-
Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, anhydrous DMF is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise with stirring. The mixture is then allowed to warm to room temperature and stirred for approximately 30-60 minutes, during which the Vilsmeier reagent forms.
-
Formylation: The starting material, 1-bromo-4-fluoro-2-methoxybenzene, is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated, typically between 50-80 °C, for several hours.[8]
-
Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice. The mixture is neutralized with a base, such as sodium hydroxide or sodium acetate, which hydrolyzes the iminium intermediate to the aldehyde. The resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Directed Ortho-Metalation | Pathway 2: Optimized Two-Step | Pathway 3: Vilsmeier-Haack |
| Starting Material | 1-Bromo-4-fluoro-2-methoxybenzene | 1,4-Dibromo-2-fluorobenzene | 1-Bromo-4-fluoro-2-methoxybenzene |
| Key Reagents | n-BuLi, DMF | i-PrMgCl, DMF, K₂CO₃, MeOH | POCl₃, DMF |
| Reaction Conditions | Cryogenic (-78 °C), Anhydrous | Moderate (0 °C to 50 °C) | Moderate to Heated (0 °C to 80 °C) |
| Overall Yield | Moderate to Good | Good (Overall ~57% reported)[5][6] | Moderate to Good |
| Scalability | Poor | Good | Good |
| Safety Concerns | Pyrophoric n-BuLi | Grignard reagent handling | Corrosive POCl₃ |
| Key Advantages | High regioselectivity, single step | Avoids cryogenics, high yield, scalable | Classic, reliable method |
| Key Disadvantages | Harsh conditions, poor scalability | Two distinct steps required | Regioselectivity can be an issue with other substrates |
Conclusion and Outlook
For the synthesis of this compound, multiple viable pathways exist, each with distinct advantages and disadvantages. The Directed Ortho-Metalation route offers a direct, single-step conversion but is hampered by the need for cryogenic temperatures and pyrophoric reagents, making it unsuitable for process chemistry. The Vilsmeier-Haack reaction is a robust alternative, leveraging the strong directing effect of the methoxy group.
However, the optimized two-step synthesis starting from 1,4-dibromo-2-fluorobenzene emerges as the superior strategy for practical, scalable production.[5][6][7] By replacing cryogenic lithiation with a more temperate Grignard-mediated halogen exchange and optimizing the subsequent SNAr step with a mild base, this pathway provides a safer, more efficient, and higher-yielding route to this crucial synthetic building block. This method represents a prime example of how modern process chemistry can overcome the limitations of classical synthetic reactions to deliver valuable molecules efficiently and safely.
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. uwindsor.ca [uwindsor.ca]
- 5. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-2-fluoro-5-methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Understanding its unique spectral signature is paramount for researchers engaged in the development of novel therapeutics and complex molecular architectures. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.
The structural complexity of this compound, with its combination of electron-withdrawing (bromo, fluoro, aldehyde) and electron-donating (methoxy) groups, gives rise to a nuanced spectroscopic profile. This guide will dissect these intricacies, providing a robust framework for its unambiguous identification and characterization.
Core Physicochemical Properties
A foundational understanding of the basic physicochemical properties of a compound is the first step in any analytical endeavor.
| Property | Value |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol [1] |
| CAS Number | 749931-20-2[2] |
| Appearance | Solid[2] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework
NMR spectroscopy is an unparalleled tool for the elucidation of the precise atomic connectivity within a molecule.[3] For this compound, both ¹H and ¹³C NMR provide critical data points for structural verification.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The strongly deshielding environment of the carbonyl group and the aromatic ring places the aldehyde proton significantly downfield. |
| ~7.6 | Doublet (d) | 1H | H-6 | This aromatic proton is ortho to the bromine atom and meta to the aldehyde group, leading to a downfield shift. It will be split by the adjacent fluorine atom. |
| ~7.2 | Doublet (d) | 1H | H-3 | This proton is ortho to the aldehyde group and meta to the methoxy group. It will also be split by the adjacent fluorine atom. |
| ~4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are shielded and appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~188 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded and appears far downfield. |
| ~160 (d) | C-F | The carbon directly attached to the fluorine atom will show a large coupling constant. |
| ~155 | C-OCH₃ | The carbon attached to the electron-donating methoxy group is shielded relative to other aromatic carbons. |
| ~135 | C-Br | The carbon bearing the bromine atom. |
| ~125 (d) | C-CHO | The carbon to which the aldehyde is attached will show coupling to the ortho fluorine. |
| ~118 | C-H (Aromatic) | Aromatic carbon atom. |
| ~115 (d) | C-H (Aromatic) | Aromatic carbon atom with coupling to the fluorine. |
| ~56 | -OCH₃ | The carbon of the methoxy group. |
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a robust method for acquiring high-quality NMR data for small organic molecules like this compound.
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
Instrumental Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050-3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| ~2850 & ~2750 | Medium | Aldehyde C-H Stretch | The two distinct bands are a hallmark of the aldehyde C-H stretch, often referred to as a Fermi doublet. |
| ~1700 | Strong | C=O Stretch (Aldehyde) | The strong absorption is due to the stretching vibration of the carbonyl group, a key diagnostic peak. |
| ~1600, ~1470 | Medium | Aromatic C=C Stretch | These absorptions arise from the stretching vibrations within the benzene ring. |
| ~1250 | Strong | Aryl-O-CH₃ Stretch | The stretching of the C-O bond of the methoxy group attached to the aromatic ring. |
| ~1100 | Strong | C-F Stretch | The carbon-fluorine bond stretch typically appears in this region. |
| ~600-800 | Medium-Strong | C-Br Stretch | The carbon-bromine bond stretch is found in the lower frequency region of the spectrum. |
Experimental Protocol: FTIR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the IR spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
Predicted Mass Spectrum Data
The mass spectrum of this compound will be characterized by a distinct isotopic pattern due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
Molecular Ion (M⁺): A pair of peaks at m/z = 232 (for ⁷⁹Br) and m/z = 234 (for ⁸¹Br) of approximately equal intensity.
-
Key Fragments:
-
[M-H]⁺ (m/z 231/233): Loss of a hydrogen atom.
-
[M-CHO]⁺ (m/z 203/205): Loss of the formyl radical, a common fragmentation for benzaldehydes.
-
[M-OCH₃]⁺ (m/z 201/203): Loss of the methoxy radical.
-
Experimental Protocol: Direct Infusion ESI-MS
Direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) is a straightforward method for determining the molecular weight of a pure compound.
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10-50 µg/mL.
-
Infusion: The sample solution is drawn into a syringe and infused into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range (e.g., m/z 50-500).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the structural relationships.
References
A Technical Guide to Investigating the Potential Biological Activity of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
Abstract
While the direct biological activities of 4-Bromo-2-fluoro-5-methoxybenzaldehyde remain uncharacterized in public literature, its documented role as a key intermediate in the synthesis of potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors strongly suggests its potential as a bioactive scaffold. This guide outlines a comprehensive, scientifically-grounded research program to systematically evaluate the cytotoxic and target-specific inhibitory potential of this compound. We present a phased experimental workflow, from broad-spectrum cellular screening to specific enzymatic assays, providing detailed, field-proven protocols. The rationale is grounded in the established anticancer activity of its derivatives, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression. This document serves as a technical roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this and similar synthetic intermediates.
Introduction and Rationale
This compound is an aromatic aldehyde whose utility has been noted primarily in the context of organic synthesis.[1] Its true potential, however, may lie in its inherent chemical architecture. The molecule serves as a foundational building block for creating more complex heterocyclic structures, notably the pyrazolo[3,4-d]pyrimidine scaffold.[2] This scaffold is of high interest in medicinal chemistry as it forms the core of numerous kinase inhibitors, which are pivotal in modern oncology.[3][4]
Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant anticancer activity by inhibiting a variety of protein kinases, including Cyclin-Dependent Kinases (CDKs).[2][5] CDKs, and particularly CDK2, are serine/threonine kinases that act as master regulators of the cell cycle.[6] The transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint, and its progression is driven by the CDK2/Cyclin E complex.[7][8] In many forms of cancer, this pathway is dysregulated, leading to uncontrolled cell proliferation.[6][9] Consequently, the inhibition of CDK2 has become a major strategy in the development of novel anticancer therapeutics.[10][11]
Given that this compound is a direct precursor to compounds designed to inhibit CDK2, we hypothesize that the parent molecule itself may possess latent biological activity. It could act as a weak inhibitor, a fragment for further drug design, or exhibit a novel mechanism of action. This guide provides the strategic framework and detailed protocols to test this hypothesis.
Proposed Research Workflow: A Phased Approach
A logical, phased approach is essential to efficiently characterize the potential bioactivity of a novel compound. Our proposed workflow begins with broad, cell-based screening to detect any cytotoxic effects, followed by a targeted enzymatic assay to probe the hypothesized mechanism of action.
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities | Semantic Scholar [semanticscholar.org]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Cyclin Dependent Kinase 2 (CDk2) in the Regulation of the G1/S ... - Fang Fang - Google ブックス [books.google.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the aldehyde group in 4-Bromo-2-fluoro-5-methoxybenzaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-2-fluoro-5-methoxybenzaldehyde
Abstract
This compound is a polysubstituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis.[1] Its synthetic utility is largely dictated by the reactivity of the aldehyde functional group, which is significantly modulated by the unique electronic environment created by the fluorine, bromine, and methoxy substituents on the phenyl ring. This guide provides an in-depth analysis of the aldehyde's reactivity profile, offering mechanistic insights, field-proven experimental protocols, and practical guidance for researchers, scientists, and drug development professionals. We will explore the delicate interplay of inductive and mesomeric effects that govern its electrophilicity and detail its participation in key synthetic transformations including nucleophilic additions, condensations, oxidations, and reductions.
Molecular Profile: Electronic and Steric Landscape
The reactivity of an aromatic aldehyde is not determined by the carbonyl group in isolation but by the cumulative electronic and steric influence of the ring substituents. In this compound, the aldehyde group's behavior is a direct consequence of the competing effects of its neighbors.
Electronic Influences:
The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The substituents on the benzene ring finely tune the magnitude of this electrophilicity.
-
Fluorine (ortho-position): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the ring and, consequently, from the attached carbonyl carbon, making it more electrophilic and highly susceptible to nucleophilic attack.[2]
-
Bromine (para-position): Bromine also exhibits a net electron-withdrawing inductive effect (-I), which reinforces the effect of the fluorine atom. While it can donate electron density via a mesomeric (+M) or resonance effect, the inductive effect is dominant for halogens, thus contributing to the activation of the aldehyde group.[2]
-
Methoxy Group (meta-position): The methoxy group is a classic example of a substituent with opposing effects. It has a moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating mesomeric effect (+M) from its lone pairs.[3] However, being meta to the aldehyde, its ability to donate electron density to the carbonyl group via resonance is negated. Its primary influence is therefore a mild inductive withdrawal.
Net Effect: The combined, potent inductive withdrawals from the ortho-fluoro and para-bromo substituents overwhelmingly dominate. This renders the carbonyl carbon of this compound significantly more electron-deficient and thus more reactive towards nucleophiles than unsubstituted benzaldehyde.
Caption: Electronic effects enhancing aldehyde reactivity.
Key Synthetic Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde group makes it a hub for a variety of crucial synthetic operations. A general experimental workflow provides a self-validating system for executing and verifying these transformations.
Caption: A generalized workflow for synthetic transformations.
Reduction to (4-Bromo-2-fluoro-5-methoxyphenyl)methanol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Due to its high reactivity, mild reducing agents like sodium borohydride (NaBH₄) are highly effective. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require more stringent anhydrous conditions.[1]
| Parameter | Value |
| Reaction Type | Nucleophilic Addition (Hydride Reduction) |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
| Key Transformation | C=O → CH-OH |
Experimental Protocol: Reduction with Sodium Borohydride
-
Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Reduce the volume of methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alcohol, which can be further purified by recrystallization if necessary.
Oxidation to 4-Bromo-2-fluoro-5-methoxybenzoic Acid
Oxidation of the aldehyde furnishes the corresponding carboxylic acid, another valuable synthetic intermediate. While strong oxidants like potassium permanganate (KMnO₄) are effective, milder conditions using reagents like Oxone (potassium peroxymonosulfate) can provide cleaner reactions.[1][4][5]
| Parameter | Value |
| Reaction Type | Oxidation |
| Reagent | Oxone (2KHSO₅·KHSO₄·K₂SO₄) |
| Solvent | Acetonitrile (MeCN) / Water |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 85-95% |
| Key Transformation | CHO → COOH |
Experimental Protocol: Oxidation with Oxone
-
Setup: In a round-bottom flask, prepare a biphasic mixture of this compound (1.0 eq) in acetonitrile and water.
-
Reagent Addition: Add Oxone (approx. 1.3 eq) to the vigorously stirred mixture at room temperature.[4]
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude 4-Bromo-2-fluoro-5-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[4]
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, forming a new carbon-carbon double bond with high regioselectivity.[6] The reaction involves a phosphonium ylide, which is typically generated in situ. The enhanced electrophilicity of this compound facilitates an efficient reaction.[7][8]
Caption: Mechanism of the Wittig reaction.
| Parameter | Value |
| Reaction Type | Olefination / Condensation |
| Reagent | Phosphonium Ylide (e.g., from Ph₃PCH₂Br) |
| Base | n-BuLi, KHMDS, or NaH |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C to Room Temperature |
| Key Transformation | C=O → C=C |
Experimental Protocol: Wittig Olefination
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere. Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the orange-red ylide will be observed. Stir for 30 minutes at this temperature.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the ylide color indicates reaction progression. Monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel to isolate the alkene product.[8]
Application in Heterocyclic Synthesis: Quinazolines
This aldehyde is a key precursor for the synthesis of quinazoline derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry, including as anticancer agents.[9][10][11] The aldehyde participates in condensation and cyclization cascades with appropriate nitrogen-containing synthons. For example, reaction with an ortho-amino benzamide derivative can lead to the quinazoline core structure.
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is imperative.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14][15]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[12][13]
-
Hazards: This compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[15][16]
Conclusion
The aldehyde group in this compound is a highly activated and versatile functional group. The synergistic electron-withdrawing effects of the ortho-fluoro and para-bromo substituents render the carbonyl carbon exceptionally electrophilic, facilitating a broad range of high-yield transformations under relatively mild conditions. A thorough understanding of this electronic landscape allows chemists to strategically employ this molecule as a robust building block for constructing complex molecular architectures, from simple alcohols and acids to advanced heterocyclic systems relevant to the pharmaceutical and material science industries.
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. aksci.com [aksci.com]
Whitepaper: The Dichotomous Reactivity of 4-Bromo-2-fluoro-5-methoxybenzaldehyde: A Guide to Harnessing the Roles of Fluorine and Bromine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a pivotal building block in medicinal chemistry and materials science.[1][2] Its synthetic utility stems from a carefully orchestrated arrangement of functional groups, each imparting distinct electronic and steric properties. This guide provides an in-depth analysis of how the fluorine and bromine substituents, in concert with the methoxy and aldehyde moieties, dictate the molecule's reactivity. We will explore the underlying principles of its behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, offering field-proven insights and detailed protocols to effectively leverage this versatile intermediate in complex molecular synthesis.
Introduction: The Strategic Value of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as precursors for a vast array of more complex structures.[3][4] In drug discovery, the benzaldehyde scaffold is integral to numerous pharmacologically active compounds, including benzimidazoles and other heterocyclic systems.[5] The strategic introduction of substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound (a solid substance with molecular formula C₈H₆BrFO₂ and a molecular weight of approximately 233.04 g/mol ) is a prime example of a highly functionalized and synthetically versatile intermediate.[2] This guide will deconstruct the roles of its key halogen substituents—fluorine and bromine—to provide a predictive framework for its reactivity.
Deconstructing the Molecule: Electronic and Steric Architecture
The reactivity of this compound is not merely the sum of its parts, but a result of the interplay between its four distinct substituents. Understanding their individual and collective electronic effects is paramount to predicting and controlling reaction outcomes.
The Interplay of Inductive and Resonance Effects
The electron density of the aromatic ring is modulated by a "push-pull" dynamic established by the substituents.
-
Fluorine (C2-position): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) .[6][7] This effect significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. While fluorine can technically donate a lone pair via resonance (+R), its poor orbital overlap with the aromatic π-system means the inductive effect is overwhelmingly dominant.[8]
-
Bromine (C4-position): Bromine also exhibits an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). Like other halogens, it deactivates the ring towards electrophilic substitution. However, its true value lies in its ability to function as an excellent participant in metal-catalyzed cross-coupling reactions.[9][10]
-
Methoxy Group (C5-position): The methoxy group is a classic electron-donating group (+R) due to the resonance donation of an oxygen lone pair. It has a minor inductive withdrawing effect (-I) but its resonance contribution is far more significant, enriching the electron density of the ring, particularly at the ortho and para positions.
-
Aldehyde Group (C1-position): The aldehyde is a potent electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deactivates the ring towards electrophilic attack and renders the carbonyl carbon highly electrophilic.[8][11][12]
Collectively, these groups create a unique electronic landscape. The aldehyde and fluorine atom work synergistically to make the ring electron-deficient, while the C-Br bond provides a specific handle for transformations that are orthogonal to the reactivity profile of the C-F bond.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 749931-20-2 | [2] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.04 g/mol | [2] |
| Physical State | Solid | [2] |
Delineating Reactivity: A Tale of Two Halogens
The fluorine and bromine atoms bestow upon the molecule a dichotomous reactivity, enabling selective functionalization at different sites under distinct reaction conditions.
The Role of Fluorine: Activating Nucleophilic Aromatic Substitution (SNAr)
While typically a poor leaving group in SN2 reactions, fluorine is a powerful activating group for SNAr.[6][13] This counterintuitive reactivity is a direct consequence of the SNAr mechanism.
Mechanism Insight: The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring, which breaks aromaticity and forms a high-energy, negatively charged intermediate known as the Meisenheimer complex.[6][7] The stability of this complex is the key to the reaction's feasibility.
Fluorine's intense inductive effect (-I) is perfectly suited to stabilize the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of this slow step.[6][7] Because the subsequent elimination of the leaving group is fast, the leaving group's intrinsic ability is less important than the substituent's ability to stabilize the intermediate.[6] In this context, fluorine outperforms bromine and chlorine as an SNAr activator.[13]
The fluorine at the C2 position, ortho to the electron-withdrawing aldehyde, makes this site particularly susceptible to nucleophilic attack. This principle is elegantly demonstrated in the synthesis of related compounds where a fluoro-benzaldehyde is converted to a methoxy-benzaldehyde.[14][15]
Self-Validating Protocol: Nucleophilic Substitution of Fluorine
This protocol is adapted from methodologies described for the conversion of 2-fluoro-4-bromobenzaldehyde to 2-methoxy-4-bromobenzaldehyde and serves as an illustrative example.[14][15]
-
System Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a suitable solvent, such as methanol (for methoxylation), and a base like potassium carbonate (e.g., 2.0 eq). The use of a carbonate base can minimize side reactions like the Cannizzaro reaction, which can be an issue with stronger bases like sodium methoxide.[14]
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize with a dilute acid (e.g., 1M HCl) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., heptane) or by column chromatography.[14]
The Role of Bromine: Enabling Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is the molecule's primary reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][16][17] This class of reactions is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[16][17]
Mechanism Insight: The catalytic cycle of a Suzuki-Miyaura reaction begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the electrophile.[9] The reactivity order for halogens in this step is I > Br > Cl >> F. The C-Br bond in our substrate is readily activated, while the C-F bond is largely inert under typical Suzuki conditions.[18] This vast difference in reactivity allows for highly chemoselective functionalization at the C4 position, leaving the fluorine atom untouched.
Following oxidative addition, a transmetalation step with an organoboron species (e.g., a boronic acid) and subsequent reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst.[9]
Self-Validating Protocol: Suzuki-Miyaura Coupling of Bromine
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling of aryl bromides.[16][17]
-
System Preparation: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like toluene, 1,4-dioxane, or DME with water is common.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80-110°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion: A Versatile Scaffold for Directed Synthesis
The reactivity of this compound is a masterclass in substituent-directed synthesis. The fluorine and bromine atoms, often considered similar, play distinct and complementary roles.
-
The fluorine atom at C2, by virtue of its potent inductive effect, primes the molecule for nucleophilic aromatic substitution , allowing for the introduction of a wide range of nucleophiles.
-
The bromine atom at C4 serves as a robust handle for palladium-catalyzed cross-coupling , enabling the selective formation of carbon-carbon bonds.
This predictable and orthogonal reactivity makes this compound an exceptionally valuable tool for medicinal chemists and materials scientists. By understanding and applying the principles outlined in this guide, researchers can strategically and efficiently construct complex molecular architectures, accelerating the path to novel discoveries.
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 3. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 4. News - What are six applications for benzaldehyde [sprchemical.com]
- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wyzant.com [wyzant.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 15. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hazard Landscape: A Technical Guide to the GHS Classification of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Imperative for Hazard Communication
In the intricate world of pharmaceutical research and synthetic chemistry, 4-Bromo-2-fluoro-5-methoxybenzaldehyde (CAS No. 749931-20-2; Molecular Formula: C₈H₆BrFO₂) is a valuable substituted benzaldehyde intermediate. Its unique arrangement of bromo, fluoro, and methoxy functional groups on the aromatic ring makes it a versatile building block for novel molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. However, its utility in synthesis is intrinsically linked to the necessity of safe handling, which is governed by a thorough understanding of its potential hazards.
This technical guide provides an in-depth analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound. As a senior application scientist, the goal is not merely to present data, but to create a framework for understanding why this compound is assigned specific hazard classifications. This document is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that the information is not only accurate but also actionable in a laboratory setting. The protocols and classifications described herein are based on available safety data sheets (SDS) and comparative analysis with structurally similar compounds, providing a comprehensive safety profile.
GHS Hazard Classification: A Multi-faceted Profile
The GHS classification for this compound, based on available supplier data, indicates a primary hazard related to acute toxicity. However, a comprehensive assessment, grounded in the known toxicology of analogous substituted benzaldehydes, strongly suggests additional hazards that must be considered for safe handling.
Confirmed and Inferred Hazard Classifications
A summary of the GHS classification is presented below. It is critical to note that while Acute Toxicity (Oral) is explicitly stated by some suppliers, the classifications for skin, eye, and respiratory irritation are inferred from extensive data on structurally related compounds and represent a conservative, safety-first approach essential for laboratory practice.
| Hazard Class | Category | Signal Word | GHS Pictogram | Hazard Statement | Basis of Classification |
| Acute Toxicity (Oral) | Category 4 | Warning |
| H302: Harmful if swallowed. [1] | Direct classification from supplier safety data.[1] |
| Skin Corrosion/Irritation | Category 2 | Warning |
| H315: Causes skin irritation. | Inferred from consistent classification of analogous compounds like 4-Bromo-5-fluoro-2-nitrobenzaldehyde and 5-Bromo-2-methoxybenzaldehyde.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | Warning |
| H319: Causes serious eye irritation. | Inferred from consistent classification of analogous compounds. The aldehyde functional group is often associated with irritation to mucous membranes.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning |
| H335: May cause respiratory irritation. | Inferred from consistent classification of analogous compounds. Fine powders of aromatic aldehydes can easily be inhaled and cause irritation to the respiratory tract.[2][4] |
The Logic of Hazard Identification: An Experimental and Structural Perspective
The GHS classification is not arbitrary; it is derived from toxicological data or inferred from the behavior of structurally similar chemicals. The following diagram illustrates the logical flow from the chemical's properties to its formal hazard classification, a process that every researcher should internalize.
Caption: Logical workflow from compound properties to GHS classification.
Precautionary Principles: A Self-Validating System for Safe Handling
The hazard statements (H-statements) logically dictate the necessary precautionary statements (P-statements). These are not mere suggestions but form a self-validating system of protocols designed to mitigate the identified risks. Adherence to these protocols is fundamental to ensuring laboratory safety.
Recommended Precautionary Statements
| Type | P-Code | Precautionary Statement | Rationale |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | Mitigates the risk of respiratory tract irritation (H335). |
| P264 | Wash skin thoroughly after handling.[2][4] | Essential for preventing skin irritation (H315) after potential contact. | |
| P270 | Do not eat, drink or smoke when using this product. | Standard practice to prevent ingestion of a harmful substance (H302). | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | The primary barrier against skin (H315) and serious eye (H319) irritation. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] | Immediate action for acute oral toxicity (H302). |
| P330 | Rinse mouth.[3] | First aid for ingestion. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | Standard first aid for skin irritation (H315). | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | Addresses respiratory irritation (H335). | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Critical first aid for serious eye irritation (H319). | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | Follow-up action if initial rinsing is insufficient. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] | Standard safe storage practice to prevent release and degradation. |
| P405 | Store locked up.[1] | Recommended for substances with notable toxicity to restrict access. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] | Ensures environmentally responsible and safe disposal of the hazardous material. |
Experimental Protocol: Standard Operating Procedure for Handling
To translate the GHS classification into practice, the following step-by-step methodology ensures a self-validating system of safety when handling this compound.
Step-by-Step Handling Protocol
-
Risk Assessment and Preparation:
-
Before handling, review this guide and the supplier's Safety Data Sheet.
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eye wash station and safety shower are accessible and unobstructed.
-
Assemble all required Personal Protective Equipment (PPE):
-
Nitrile gloves (check for integrity).
-
Chemical splash goggles or a face shield.
-
A properly fitted lab coat.
-
-
-
Engineering Controls and Weighing:
-
Conduct all manipulations, including weighing, within the certified chemical fume hood to mitigate inhalation risk (P261).
-
Use a tared weigh boat or glassine paper to handle the solid. Avoid generating dust. If dispensing from a larger container, use a spatula and handle it gently.
-
-
Experimental Use (e.g., Reaction Setup):
-
When adding the solid to a reaction vessel, do so carefully to prevent splashing or aerosolization.
-
Ensure the reaction setup is secure and properly vented.
-
Keep the container of the starting material tightly closed when not in use (P403+P233).
-
-
Post-Handling and Decontamination:
-
After handling, thoroughly wash hands and any potentially exposed skin with soap and water (P264).
-
Decontaminate the spatula, weigh boat, and any surfaces within the fume hood that may have come into contact with the chemical.
-
Remove gloves using the proper technique (e.g., skin-to-skin, glove-to-glove) and dispose of them in the designated hazardous waste container.
-
-
Waste Disposal:
-
Dispose of any residual chemical and contaminated disposable materials (gloves, weigh paper) in a clearly labeled, sealed hazardous waste container for collection by environmental health and safety personnel (P501).
-
The following diagram visualizes this mandatory safety workflow.
Caption: Standard operating procedure for handling this compound.
Conclusion
The GHS classification of this compound as Harmful if swallowed (H302) , and likely a skin irritant (H315) , serious eye irritant (H319) , and respiratory irritant (H335) , provides a clear directive for its safe management in a research and development setting. This guide has synthesized the available data and leveraged established toxicological principles of related structures to build a comprehensive safety profile. By understanding the causality behind the hazard classifications and implementing the self-validating protocols outlined, researchers can confidently utilize this versatile compound while upholding the highest standards of laboratory safety.
References
The Emergence of a Key Synthetic Building Block: A Technical Guide to 4-Bromo-2-fluoro-5-methoxybenzaldehyde
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 4-Bromo-2-fluoro-5-methoxybenzaldehyde, a crucial intermediate in modern organic synthesis. As a highly functionalized aromatic aldehyde, this compound has garnered significant attention for its role in the development of novel pharmaceuticals and advanced materials.
Introduction: A Molecule of Strategic Importance
This compound, identified by its CAS number 749931-20-2, is a polysubstituted benzene derivative featuring a reactive aldehyde group.[1][2][3] Its unique arrangement of bromo, fluoro, and methoxy substituents on the aromatic ring imparts a distinct chemical reactivity, making it a valuable precursor in the synthesis of complex molecular architectures. This strategic combination of functional groups allows for selective transformations, a critical aspect in the fields of medicinal chemistry and materials science.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 749931-20-2 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
Source: Various chemical suppliers and databases.
Discovery and Historical Context: A Product of Modern Synthetic Demands
The precise moment of discovery for this compound is not marked by a singular, celebrated event but rather by its gradual emergence in the scientific literature and patent landscape in the early 21st century. Its history is intrinsically linked to the growing demand for highly functionalized and specific building blocks in drug discovery and organic synthesis.
The development of synthetic routes to polysubstituted benzaldehydes, particularly those containing fluorine, gained significant momentum in the late 20th and early 21st centuries. The unique properties conferred by fluorine atoms in pharmaceutical candidates—such as enhanced metabolic stability and binding affinity—drove chemists to devise novel methods for their introduction into aromatic systems.
A key precursor to compounds like this compound is 2-fluoro-4-bromobenzaldehyde. A notable advancement in the synthesis of this precursor was reported in 2001 by Iida et al. in Tetrahedron Letters. Their work detailed an efficient metal-halogen exchange reaction to produce 2-fluoro-4-bromobenzaldehyde in high yield.[4][5] This development was a significant step, providing a reliable pathway to a core structural motif present in our target molecule.
Following the establishment of efficient routes to such precursors, this compound began to appear in patents and chemical catalogs as a commercially available intermediate. Its utility was quickly recognized, and it has since been employed in the synthesis of a variety of complex molecules, including Bruton's tyrosine kinase (Btk) inhibitors and lysophosphatidic acid receptor antagonists, as evidenced by patents from the early 2010s.
Key Synthetic Methodologies: Crafting a Versatile Intermediate
The synthesis of this compound is not a trivial undertaking, requiring precise control of regioselectivity. Several strategies have been developed, primarily revolving around the formylation of a pre-functionalized aromatic ring.
Formylation via Metal-Halogen Exchange
A prevalent and effective method for the introduction of the aldehyde group is through a metal-halogen exchange reaction followed by quenching with a formylating agent. This approach offers high regioselectivity.
Workflow: Synthesis via Metal-Halogen Exchange
Caption: General workflow for the synthesis of this compound via metal-halogen exchange and subsequent methoxylation.
Step-by-Step Protocol (Illustrative):
-
Preparation of the Organometallic Intermediate: 1,4-Dibromo-2-fluorobenzene is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C).
-
Metal-Halogen Exchange: A solution of an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent is added dropwise. The more electropositive lithium or magnesium selectively displaces the bromine atom that is ortho to the activating fluorine atom.
-
Formylation: The resulting organometallic species is then quenched by the addition of N,N-dimethylformamide (DMF).
-
Workup: The reaction is warmed to room temperature and quenched with an acidic aqueous solution. The product, 4-bromo-2-fluorobenzaldehyde, is then extracted with an organic solvent.
-
Methoxylation: The intermediate is subsequently reacted with a methoxide source, such as sodium methoxide, in a suitable solvent to introduce the methoxy group at the 5-position via nucleophilic aromatic substitution, yielding the final product.
The causality behind this experimental choice lies in the directing effect of the fluorine atom, which activates the ortho-position for metalation. The use of cryogenic temperatures is crucial to prevent side reactions and ensure the stability of the organometallic intermediate.
Alternative Synthetic Approaches
While metal-halogen exchange is a common strategy, other methods for the synthesis of related substituted benzaldehydes have been explored, including the formylation of meta-bromoanisole, although this can suffer from low selectivity.[5] The development of more efficient and scalable synthetic routes remains an active area of research, driven by the compound's importance in the pharmaceutical industry.
Applications in Drug Discovery and Beyond
The true value of this compound lies in its application as a versatile building block. The aldehyde functionality serves as a handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The bromo and fluoro substituents provide sites for further functionalization, such as cross-coupling reactions, which are instrumental in building molecular complexity.
Its utility is demonstrated in its incorporation into the synthesis of various pharmaceutical agents.[6] For instance, it has been used as a key intermediate in the development of kinase inhibitors and other targeted therapies. Beyond pharmaceuticals, this compound and its derivatives have found applications in the synthesis of liquid crystals and other advanced materials.[1]
Diagram: Role in Synthetic Chemistry
Caption: The central role of this compound in accessing diverse molecular structures.
Conclusion and Future Outlook
This compound stands as a testament to the ongoing evolution of synthetic organic chemistry. While its "discovery" was more of a gradual emergence driven by necessity, its impact is undeniable. As a key intermediate, it provides a gateway to a vast chemical space, enabling the synthesis of novel molecules with potential applications in medicine and materials science. The continued refinement of its synthesis and the exploration of its utility in new chemical transformations will undoubtedly solidify its importance for years to come. The development of more sustainable and cost-effective synthetic routes will be a key area of focus for future research, ensuring its accessibility for both academic and industrial laboratories.
References
- 1. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 2. 749931-20-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. CAS 749931-20-2 | 2615-B-0S | MDL MFCD17012743 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 5. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
Methodological & Application
The Strategic Utility of 4-Bromo-2-fluoro-5-methoxybenzaldehyde in Complex Molecule Synthesis
Introduction: A Versatile Building Block for Modern Organic Synthesis
4-Bromo-2-fluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable intermediate in the field of organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its strategic arrangement of functional groups—an aldehyde for classical C-C bond formation, a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group for steric and electronic influence—renders it a highly versatile scaffold for the construction of complex molecular architectures.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this key synthetic intermediate.
The molecular structure of this compound, with its distinct electronic and steric properties, allows for a high degree of regioselectivity in subsequent chemical transformations. The interplay between the electron-withdrawing aldehyde and fluorine groups and the electron-donating methoxy group creates a unique reactivity profile that can be exploited for the synthesis of elaborate molecules, including heterocyclic systems that form the core of many pharmacologically active compounds.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of a starting material is paramount for reaction optimization and safety.
| Property | Value | Source |
| CAS Number | 749931-20-2 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [1] |
Core Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds
A significant application of this compound lies in the synthesis of heterocyclic scaffolds for kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The quinazoline core is a prominent feature in many approved kinase inhibitors, such as Gefitinib and Afatinib, which target the Epidermal Growth Factor Receptor (EGFR).[6][7] The substitution pattern of this compound makes it an ideal precursor for the construction of such quinazoline-based structures.
Logical Workflow for Quinazoline Core Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a substituted quinazoline, a common core for kinase inhibitors, starting from this compound.
Caption: Conceptual workflow for the synthesis of a quinazoline-based kinase inhibitor scaffold.
Key Synthetic Transformations and Protocols
The utility of this compound is best demonstrated through its participation in key organic reactions. Below are detailed protocols for two fundamental transformations: the Suzuki-Miyaura cross-coupling and the Aldol condensation. These protocols are based on established methodologies for structurally similar compounds and are adapted for this specific substrate.[8][9]
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents. The bromine atom in this compound serves as an excellent handle for this transformation.
-
Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. The choice of ligand can influence reaction efficiency, particularly with sterically hindered substrates.
-
Base: A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid for transmetalation to the palladium center.[8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application 2: Aldol Condensation for the Formation of α,β-Unsaturated Ketones
The aldehyde functionality of this compound allows it to readily participate in Aldol condensation reactions with enolizable ketones.[9] This reaction is a cornerstone of C-C bond formation and leads to the synthesis of α,β-unsaturated ketones, which are versatile intermediates for further synthetic manipulations.
-
Base Catalyst: A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the α-carbon of the ketone, forming an enolate nucleophile.
-
Solvent: An alcohol, such as ethanol, is a common solvent for Aldol condensations as it can dissolve both the reactants and the base.
-
Temperature: The reaction is typically carried out at room temperature. Lower temperatures can be used to favor the formation of the aldol addition product over the condensation product.
Materials:
-
This compound (1.0 equiv.)
-
Acetone (in excess)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.
-
Add a large excess of acetone to the solution.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution to the stirred aldehyde/acetone mixture at room temperature. A precipitate may form.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and widely practiced synthetic methodologies. The progress of these reactions can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the resulting products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the outcome of the synthesis.
Conclusion
This compound is a strategically functionalized aromatic aldehyde with significant potential in organic synthesis. Its ability to participate in a variety of high-yield and selective reactions, such as Suzuki-Miyaura cross-coupling and Aldol condensation, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. magritek.com [magritek.com]
Application Notes and Protocols: The Strategic Utility of 4-Bromo-2-fluoro-5-methoxybenzaldehyde in Advanced Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 4-Bromo-2-fluoro-5-methoxybenzaldehyde (CAS: 749931-20-2), a highly functionalized aromatic aldehyde, as a critical intermediate in the synthesis of complex pharmaceutical agents. The unique substitution pattern of this molecule, featuring an aldehyde for diverse transformations, a bromine atom for cross-coupling reactions, and fluorine and methoxy groups for modulating electronic properties and metabolic stability, makes it a valuable building block in modern drug discovery.[1] This guide will focus on its strategic application in the synthesis of key precursors for potent and selective protein kinase B (Akt) inhibitors, such as Capivasertib (AZD5363), a significant agent in oncology.[2] Detailed, field-proven protocols, mechanistic insights, and workflow visualizations are provided for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Versatility of a Polysubstituted Benzaldehyde
This compound is a crystalline solid with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.04 g/mol .[1] Its utility in pharmaceutical synthesis stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo a wide range of classical transformations, including oxidation, reduction, and condensation reactions. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of complex biaryl or aryl-amine structures that are common motifs in kinase inhibitors.[3]
The fluorine and methoxy substituents are not merely passive spectators. The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of oxidation. The methoxy group, an electron-donating substituent, modulates the electronic character of the aromatic ring, influencing the reactivity of the other functional groups. This combination of features makes this compound a strategic starting material for creating molecules with desirable pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 749931-20-2 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.04 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Application in the Synthesis of an AKT Inhibitor Precursor
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[2] Capivasertib (AZD5363) is a potent, orally bioavailable pan-Akt inhibitor that has shown significant promise in clinical trials, particularly for breast cancer.[2] The synthesis of Capivasertib and related Akt inhibitors often involves the coupling of a substituted aromatic moiety to a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine. This compound is a key starting material for the synthesis of the substituted phenyl portion of these complex molecules.
The following sections detail a representative synthetic workflow to transform this compound into a key amine intermediate, which can then be coupled to the heterocyclic core of an AKT inhibitor.
Synthetic Strategy Overview
The overall strategy involves a two-step sequence:
-
Reductive Amination: Conversion of the aldehyde functionality into an amine via a reductive amination reaction. This transformation introduces a key nitrogen atom for further elaboration.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to replace the bromine atom with a desired amine-containing heterocycle. This step is crucial for constructing the final drug scaffold.
Caption: Synthetic workflow from the starting material to a key precursor.
Detailed Experimental Protocols
Disclaimer: These protocols are for research and development purposes only and should be carried out by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanamine
This protocol describes the conversion of the aldehyde to a primary amine via reductive amination. The choice of a triacetoxyborohydride reagent is due to its mildness and tolerance of a wide range of functional groups.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (10:1 v/v), add ammonium acetate (10 eq).
-
Stir the resulting mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-Bromo-2-fluoro-5-methoxyphenyl)methanamine.
-
-
Expected Outcome: A pale yellow oil or solid with an expected yield of 75-85%.
Protocol 2: Synthesis of a Key AKT Inhibitor Precursor via Buchwald-Hartwig Amination
This protocol outlines the coupling of the synthesized amine with a generic heterocyclic partner, representative of the core of many kinase inhibitors. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high yields in the coupling of aryl bromides.
-
Materials and Reagents:
-
(4-Bromo-2-fluoro-5-methoxyphenyl)methanamine (1.0 eq)
-
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (representative amine, 1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine (4-Bromo-2-fluoro-5-methoxyphenyl)methanamine (1.0 eq), the amine partner (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate flask, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous, degassed toluene. Stir for 10 minutes at room temperature.
-
Add the catalyst solution to the flask containing the reactants.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired precursor.
-
-
Expected Outcome: An off-white to pale yellow solid with an expected yield of 60-75%.
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Reductive Amination | NH₄OAc, NaBH(OAc)₃ | DCM/MeOH | 0 to RT | 75-85 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100-110 | 60-75 |
Mechanistic Considerations and Causality
-
The Role of the Fluorine Substituent: The ortho-fluorine atom to the bromine in the starting material has a significant electronic influence. Its strong inductive electron-withdrawing effect can make the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the Buchwald-Hartwig catalytic cycle. This can lead to faster reaction times and higher yields compared to non-fluorinated analogues.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
-
Choice of Ligand and Base: The selection of a bulky, electron-rich phosphine ligand like XPhos is critical. These ligands stabilize the palladium catalyst and promote the reductive elimination step, which forms the desired C-N bond. The strong, non-nucleophilic base, sodium tert-butoxide, is necessary to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex pharmaceutical molecules, particularly in the field of oncology. Its well-defined reactivity allows for the sequential and controlled introduction of key pharmacophoric elements. The protocols outlined in this document provide a robust and reproducible framework for the utilization of this versatile building block in the synthesis of precursors for advanced AKT inhibitors. The careful selection of reagents and reaction conditions, grounded in a solid understanding of reaction mechanisms, is paramount to achieving high yields and purity in these multi-step synthetic sequences.
References
- 1. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Calamitic Liquid Crystals from 4-Bromo-2-fluoro-5-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel calamitic (rod-shaped) liquid crystals derived from 4-Bromo-2-fluoro-5-methoxybenzaldehyde. This versatile building block, featuring a unique substitution pattern of fluoro, methoxy, and bromo groups, offers a valuable platform for developing advanced liquid crystalline materials with tailored properties. The core of this guide focuses on the synthesis of Schiff base liquid crystals through the condensation reaction with long-chain alkoxyanilines. We present a detailed, step-by-step protocol for the synthesis of a representative liquid crystal, N-(4-(n-octyloxy)benzylidene)-4-bromo-2-fluoro-5-methoxyaniline. Furthermore, this guide explores the underlying principles of structure-property relationships in these molecules and discusses advanced synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, to further elaborate the molecular structure and fine-tune the mesomorphic properties. This document is intended for researchers and scientists in the fields of materials science, organic chemistry, and drug development who are interested in the design and synthesis of novel liquid crystalline materials.
Introduction: The Strategic Advantage of Fluorinated Benzaldehyde Precursors
Calamitic liquid crystals are characterized by their elongated molecular shape, which is a key factor in the formation of mesophases between the crystalline solid and isotropic liquid states.[1] These materials are of immense interest for applications in display technologies, sensors, and optical devices. The molecular architecture of a calamitic liquid crystal typically consists of a rigid core, flexible terminal chains, and often a linking group.[2]
The strategic incorporation of fluorine atoms into the rigid core of a liquid crystal molecule is a well-established approach to modulate its physical properties.[3] The high electronegativity and relatively small van der Waals radius of fluorine can significantly influence intermolecular interactions, leading to desirable characteristics such as:
-
Modified Mesomorphic Behavior: The position and number of fluorine substituents can alter the stability and temperature range of nematic and smectic phases.
-
Tailored Dielectric Anisotropy: Fluorine substitution can be used to tune the dielectric properties of the liquid crystal, which is crucial for its performance in display applications.
-
Reduced Viscosity and Melting Point: The introduction of fluorine can disrupt crystal packing, leading to lower melting points and viscosities.
This compound is a particularly interesting precursor for the synthesis of novel liquid crystals. The presence of the fluoro and methoxy groups provides a means to fine-tune the electronic properties and polarity of the molecular core, while the bromo substituent serves as a versatile handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[4]
Synthesis of a Representative Schiff Base Liquid Crystal
This section details the synthesis of a calamitic liquid crystal, N-(4-(n-octyloxy)benzylidene)-4-bromo-2-fluoro-5-methoxyaniline, through a two-step process: the synthesis of the 4-(n-octyloxy)aniline precursor, followed by the Schiff base condensation with this compound.
Protocol 1: Synthesis of 4-(n-octyloxy)aniline
This protocol describes the synthesis of the long-chain alkoxyaniline required for the subsequent condensation reaction. The synthesis proceeds via a Williamson ether synthesis followed by the reduction of a nitro group.
Materials:
-
4-Nitrophenol
-
1-Bromooctane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step A: Synthesis of 1-nitro-4-(octyloxy)benzene
-
In a 250 mL round-bottom flask, dissolve 4-nitrophenol (1.0 eq.) in acetone (100 mL).
-
Add anhydrous potassium carbonate (2.0 eq.) and 1-bromooctane (1.2 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (100 mL) and wash with 1 M NaOH solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-nitro-4-(octyloxy)benzene as a yellow solid.
Step B: Synthesis of 4-(n-octyloxy)aniline
-
In a 500 mL round-bottom flask, dissolve the 1-nitro-4-(octyloxy)benzene (1.0 eq.) from the previous step in ethanol (200 mL).
-
Add tin(II) chloride dihydrate (5.0 eq.) to the solution.
-
Carefully add concentrated hydrochloric acid (10 mL) dropwise with stirring.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(n-octyloxy)aniline as a crystalline solid.
Protocol 2: Schiff Base Condensation to Yield N-(4-(n-octyloxy)benzylidene)-4-bromo-2-fluoro-5-methoxyaniline
This protocol describes the final condensation step to form the target liquid crystal.
Materials:
-
This compound
-
4-(n-octyloxy)aniline (from Protocol 1)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (40 mL).
-
To this solution, add 4-(n-octyloxy)aniline (1.0 eq.).
-
Add 2-3 drops of glacial acetic acid as a catalyst.[1]
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified N-(4-(n-octyloxy)benzylidene)-4-bromo-2-fluoro-5-methoxyaniline as a crystalline solid.
Characterization:
The synthesized liquid crystal should be characterized by standard spectroscopic methods:
-
FT-IR: To confirm the formation of the imine (C=N) bond (typically appearing around 1610-1630 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretches.
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry: To confirm the molecular weight.
The mesomorphic properties of the synthesized compound should be investigated using:
-
Polarizing Optical Microscopy (POM): To observe the liquid crystalline textures upon heating and cooling.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
Structure-Property Relationships
The mesomorphic properties of the synthesized liquid crystals are highly dependent on their molecular structure. The following table summarizes the expected impact of structural modifications on the liquid crystalline behavior of derivatives based on the this compound core.
| Structural Modification | Expected Impact on Mesomorphic Properties | Rationale |
| Increasing the length of the terminal alkoxy chain (e.g., from C8 to C12) | Increased tendency to form smectic phases; potentially lower melting and clearing points. | Longer flexible chains promote layered packing (smectic phases) and can disrupt crystalline packing, lowering melting points. |
| Replacing the bromo substituent with a longer alkyl or alkoxy chain (via Suzuki coupling) | Increased thermal stability of the mesophase; potential for a wider nematic range. | Elongation of the rigid core generally leads to higher clearing points and a broader temperature range for the liquid crystal phase. |
| Introducing a second fluoro substituent on the benzaldehyde ring | Lowering of melting and clearing points; potential alteration of the dielectric anisotropy. | Lateral substituents can disrupt molecular packing, leading to lower transition temperatures. The polar nature of the C-F bond will also influence the overall dipole moment of the molecule. |
Advanced Synthetic Applications: Suzuki-Miyaura Cross-Coupling
The bromo-substituent on the synthesized liquid crystal serves as a valuable synthetic handle for further molecular elaboration via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][5] This allows for the extension of the rigid core of the liquid crystal, which can have a profound effect on its mesomorphic properties.
Protocol 3: Suzuki-Miyaura Coupling of the Bromo-Substituted Schiff Base
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the synthesized liquid crystal with an arylboronic acid.
Materials:
-
N-(4-(n-octyloxy)benzylidene)-4-bromo-2-fluoro-5-methoxyaniline (from Protocol 2)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Toluene
-
Water
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add the bromo-substituted Schiff base (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and a 2 M aqueous solution of potassium carbonate (typically in a 4:1 ratio of toluene to aqueous solution).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-containing liquid crystal.
Visualizing the Synthetic Workflow and Logic
Synthetic Pathway Diagram
Caption: Synthetic workflow for the preparation of calamitic liquid crystals.
Structure-Property Relationship Diagram
Caption: Relationship between molecular modifications and mesomorphic properties.
Conclusion
This application note has provided a detailed guide for the synthesis of novel calamitic liquid crystals from this compound. The protocols outlined herein offer a robust and reproducible methodology for the preparation of a representative Schiff base liquid crystal and its precursors. Furthermore, the discussion on structure-property relationships and advanced synthetic modifications, such as the Suzuki-Miyaura coupling, provides a framework for the rational design of new liquid crystalline materials with tailored properties. The versatility of the this compound building block makes it a valuable platform for the development of next-generation liquid crystals for a wide range of applications.
References
Application Note: Selective Oxidation of 4-Bromo-2-fluoro-5-methoxybenzaldehyde to 4-Bromo-2-fluoro-5-methoxybenzoic Acid via Pinnick Oxidation
Abstract
The conversion of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This application note provides a detailed, field-proven protocol for the selective oxidation of 4-Bromo-2-fluoro-5-methoxybenzaldehyde to 4-Bromo-2-fluoro-5-methoxybenzoic acid. The method of choice is the Pinnick oxidation, renowned for its mild reaction conditions and high tolerance for a wide array of functional groups, making it exceptionally suitable for complex and sensitive substrates.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and process chemists in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of the Target Molecule
4-Bromo-2-fluoro-5-methoxybenzoic acid is a highly functionalized aromatic building block. The presence of orthogonal functionalities—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions (e.g., Suzuki, Heck), and specific fluorine and methoxy substituents for modulating electronic and pharmacokinetic properties—makes it a valuable precursor in medicinal chemistry. Achieving a clean and high-yielding synthesis of this acid from its aldehyde precursor is therefore a critical step. While numerous methods exist for aldehyde oxidation, many employ harsh conditions or reagents that are incompatible with the electron-rich and halogenated aromatic ring.[2] The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, emerges as a superior strategy due to its remarkable chemoselectivity and operational simplicity.[1][3][4]
Reaction Scheme
Caption: Oxidation of this compound to 4-Bromo-2-fluoro-5-methoxybenzoic acid.
Mechanism Spotlight: The Pinnick Oxidation
The efficacy of the Pinnick oxidation lies in its carefully controlled mechanism, which avoids the harsh conditions of reagents like permanganate or dichromate. The reaction is initiated by the formation of the active oxidant, chlorous acid (HClO₂), from sodium chlorite in the presence of an acid buffer, typically a phosphate buffer system (NaH₂PO₄).[1][4]
The proposed mechanism proceeds as follows:
-
Formation of Chlorous Acid: The phosphate buffer protonates the sodium chlorite to generate chlorous acid in situ.
-
Nucleophilic Addition: The aldehyde's carbonyl carbon undergoes nucleophilic attack by the chlorous acid.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton to a chlorite oxygen and forming the carboxylic acid and hypochlorous acid (HOCl).[1][2]
-
Scavenging the Byproduct: A critical aspect of this protocol is the removal of the hypochlorous acid (HOCl) byproduct. HOCl can engage in undesirable side reactions, such as chlorinating the electron-rich aromatic ring or reacting with the starting sodium chlorite, which reduces the overall yield.[1] A scavenger, such as 2-methyl-2-butene, is added to react selectively with HOCl, preventing these side pathways.[4][5]
Mechanistic Pathway Diagram
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. psiberg.com [psiberg.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Reduction of 4-Bromo-2-fluoro-5-methoxybenzaldehyde to its corresponding alcohol
Application Note: Selective Reduction of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
Abstract and Introduction
Substituted benzyl alcohols are pivotal building blocks in the synthesis of complex organic molecules, serving as key intermediates in the development of pharmaceuticals, agrochemicals, and materials science. The target molecule, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, possesses a unique substitution pattern on the aromatic ring, making it a valuable precursor for further functionalization. This application note provides a comprehensive, field-tested protocol for the chemoselective reduction of the aldehyde functional group in this compound.
The primary challenge in this transformation is the presence of multiple sensitive functionalities on the aromatic ring, including bromo, fluoro, and methoxy groups. A robust protocol must selectively reduce the aldehyde to a primary alcohol without initiating unwanted side reactions such as hydrodehalogenation (removal of the bromine or fluorine) or cleavage of the methoxy ether.[1][2] This guide details a reliable method using sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve a high-yield synthesis of the desired alcohol. The causality behind experimental choices, in-process validation checkpoints, and safety considerations are thoroughly explained to ensure reproducibility and success.
Mechanistic Rationale and Reagent Selection
The reduction of an aldehyde to a primary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3] The choice of the hydride source is critical to ensure the desired selectivity.
-
Sodium Borohydride (NaBH₄): This reagent is the cornerstone of the presented protocol. NaBH₄ is a mild hydride donor, highly selective for the reduction of aldehydes and ketones.[4][5] Its reactivity is significantly lower than that of other complex metal hydrides, meaning it does not typically reduce esters, amides, or carboxylic acids under standard conditions.[4] Crucially, it is compatible with aryl halides, minimizing the risk of reductive dehalogenation that can occur with more potent reducing systems like lithium aluminum hydride (LiAlH₄) or certain catalytic hydrogenation setups.[6] The reaction is typically performed in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate to yield the final alcohol product.[3][5]
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent capable of reducing aldehydes, its high reactivity makes it non-selective for this substrate. LiAlH₄ can readily cleave ethers and has been reported to cause dehalogenation of aryl halides, making it unsuitable for this specific transformation where functional group tolerance is paramount.
-
Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C), is effective for aldehyde reduction. However, it is well-documented that such systems can also catalyze the hydrogenolysis of aryl bromides.[2] This would lead to the formation of an undesired debrominated side product. Therefore, this method is not recommended for this synthesis.
Based on this analysis, Sodium Borohydride is the optimal reagent, offering the best balance of reactivity and chemoselectivity for the clean conversion of this compound to its corresponding alcohol.
Experimental Protocol: Synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to reaction time and temperature control.
Materials and Reagents
| Compound/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount (Example Scale) | Moles (mmol) | Equivalents |
| This compound | 945615-53-4 | C₈H₆BrFO₂ | 233.04 | 2.33 g | 10.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | 0.45 g | 12.0 | 1.2 |
| Methanol (MeOH), Anhydrous | 67-56-1 | CH₄O | 32.04 | 50 mL | - | - |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | ~100 mL | - | - |
| Hydrochloric Acid (1 M HCl) | 7647-01-0 | HCl | 36.46 | ~20 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | ~10 g | - | - |
Safety and Handling Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[7][8][9]
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Do not add water or acid directly to the solid reagent. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Methanol/Ethyl Acetate: Flammable liquids. Ensure all operations are performed away from ignition sources.
-
Hydrochloric Acid: Corrosive. Handle with care.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.33 g, 10.0 mmol).
-
Dissolution: Add anhydrous methanol (50 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Causality Note: This initial cooling is crucial to control the exothermic reaction upon addition of NaBH₄, preventing temperature spikes that could lead to side reactions.
-
Reagent Addition: Slowly add sodium borohydride (0.45 g, 12.0 mmol) to the cold, stirred solution in small portions over 15-20 minutes. Trustworthiness Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and ensures the reaction temperature remains low.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the starting aldehyde spot has been fully consumed.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice-water bath. Cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl (~20 mL) until gas evolution ceases and the solution becomes acidic (pH ~2-3). Safety Note: Perform this step slowly and in a fume hood as hydrogen gas is evolved.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.
-
Aqueous Workup and Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Isolation of Product: Concentrate the filtrate using a rotary evaporator to yield the crude product, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. The product is typically obtained as a solid.[10]
-
Purification (Optional): If TLC analysis indicates the presence of impurities, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The final product, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, has a molecular weight of 235.05 g/mol and a molecular formula of C₈H₈BrFO₂.[10] Successful synthesis can be confirmed by:
-
¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet for the benzylic CH₂ protons (~4.5-4.7 ppm) and a broad singlet for the hydroxyl proton.
-
IR Spectroscopy: Disappearance of the strong carbonyl (C=O) stretch from the aldehyde (~1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (~3300 cm⁻¹).
Visualized Workflow and Data
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
References
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol | C8H8BrFO2 | CID 58762592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fungal Bioconversion of Halogenated Benzaldehydes
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Strategic Imperative for Fungal Biocatalysis
In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of greener, more efficient, and highly selective catalytic methods is paramount.[1] Halogenated aromatic compounds, particularly benzaldehydes, are crucial building blocks for a vast array of bioactive molecules. However, their synthesis and transformation through traditional chemical routes often involve harsh reagents, significant waste generation, and a lack of stereospecificity. Fungal biocatalysis emerges as a powerful and sustainable alternative, offering a sophisticated enzymatic machinery capable of performing complex chemical transformations with high precision under mild conditions.[2][3]
Fungi, with their immense biodiversity, represent a rich reservoir of biocatalysts.[1] Their metabolic pathways have evolved to process a wide variety of natural and xenobiotic compounds, making them adept at mediating reactions such as hydroxylations, oxidations, reductions, and glycosylations on non-physiological substrates.[4][5] This guide provides a detailed exploration of the application of fungal whole-cell systems for the bioconversion of halogenated benzaldehydes, focusing on the underlying enzymatic mechanisms and providing robust protocols for practical implementation in a research and development setting.
The primary enzymatic players in the fungal bioconversion of halogenated benzaldehydes are oxidoreductases, particularly alcohol dehydrogenases (ADHs) and related ketoreductases.[6][7] These enzymes catalyze the stereoselective reduction of the aldehyde carbonyl group to the corresponding benzyl alcohol, a critical step in the synthesis of chiral intermediates for pharmaceuticals. The stereoselectivity of these fungal enzymes is a key advantage, enabling the production of enantiopure alcohols that are otherwise challenging to obtain through conventional chemistry.[8]
The Enzymatic Core: Understanding Fungal Oxidoreductases
The transformation of a halogenated benzaldehyde to its corresponding alcohol is primarily mediated by NAD(P)H-dependent alcohol dehydrogenases (ADHs).[7][9] These enzymes facilitate the transfer of a hydride ion from the cofactor (NADH or NADPH) to the carbonyl carbon of the aldehyde.
Key Fungal Enzymes and Their Characteristics:
-
Alcohol Dehydrogenases (ADHs): These enzymes are ubiquitous in fungi and exhibit broad substrate specificity, accommodating a range of substituted benzaldehydes.[6][9] The stereochemical outcome of the reduction (i.e., the formation of the (R)- or (S)-alcohol) is determined by the specific ADH and the steric and electronic properties of the substrate.[10]
-
Laccases and Peroxidases: While the primary focus is on reductive transformations, some fungi, particularly white-rot fungi like Trametes versicolor, possess powerful oxidative enzymes such as laccases and peroxidases.[11][12][13] These enzymes can be involved in the polymerization or transformation of halogenated aromatic compounds, and their activity should be considered when designing bioconversion experiments.[11][12]
-
Carboxylate Reductases (CARs): In some instances, the bioconversion may proceed beyond the alcohol to the corresponding carboxylic acid. Fungal carboxylate reductases can catalyze the reduction of carboxylic acids back to aldehydes, creating a potential metabolic loop.[14]
The following diagram illustrates the general enzymatic pathway for the fungal reduction of a halogenated benzaldehyde.
Caption: Fungal whole-cell reduction of halogenated benzaldehydes.
Experimental Design and Protocols: A Step-by-Step Guide
This section provides detailed protocols for the key stages of a fungal bioconversion experiment. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Fungal Strain Selection and Cultivation
The choice of fungal strain is critical for a successful bioconversion. Different species and even strains within the same species can exhibit vastly different enzymatic activities and substrate specificities.
Recommended Fungal Genera:
| Fungal Genus | Rationale for Selection | Key Enzymatic Activities |
| Aspergillus | Well-characterized, robust growth, known to produce a variety of oxidoreductases.[15][16][17] | Alcohol dehydrogenases, laccases. |
| Trametes | White-rot fungus with powerful ligninolytic enzymes capable of transforming a wide range of aromatic compounds.[11][18] | Laccases, manganese peroxidases. |
| Rhizopus | Known for stereoselective reductions and other biotransformations.[19] | Ketoreductases, alcohol dehydrogenases. |
| Saccharomyces | A well-understood model organism with readily available genetic tools for potential strain engineering.[20][21][22] | Alcohol dehydrogenases. |
Protocol 1: Fungal Culture Preparation
-
Strain Acquisition and Maintenance: Obtain the desired fungal strain from a reputable culture collection (e.g., ATCC, DSMZ). Maintain the culture on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage and subculture every 4-6 weeks.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of the mycelium from the PDA slant to a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient mycelial growth is observed. This serves as the seed culture.
-
-
Biomass Production:
-
Inoculate 500 mL of PDB in a 2 L Erlenmeyer flask with 50 mL of the seed culture.
-
Incubate under the same conditions as the seed culture for 5-7 days. The resulting mycelial pellets or dispersed mycelium will be used for the bioconversion.
-
Bioconversion Reaction
The bioconversion is typically carried out using whole fungal cells, which provides the necessary enzymes and cofactor regeneration systems.[3]
Protocol 2: Whole-Cell Biotransformation of Halogenated Benzaldehydes
-
Biomass Harvesting: Harvest the fungal biomass from the production culture by vacuum filtration through a sterile Buchner funnel or by centrifugation at 5,000 x g for 10 minutes.
-
Washing: Wash the harvested biomass twice with sterile phosphate buffer (50 mM, pH 7.0) to remove any residual medium components.
-
Reaction Setup:
-
Resuspend a known wet weight of the fungal biomass (e.g., 10 g) in 100 mL of the same phosphate buffer in a 500 mL Erlenmeyer flask.
-
Prepare a stock solution of the halogenated benzaldehyde (e.g., 2-chlorobenzaldehyde) in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Note: High concentrations of organic solvents can be toxic to the fungi.
-
Add the substrate stock solution to the fungal suspension to a final concentration of 1-5 mM. The optimal substrate concentration should be determined empirically, as high concentrations can be inhibitory.[23]
-
-
Incubation: Incubate the reaction mixture at 25-30°C on a rotary shaker at 150 rpm.
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the reaction mixture for analysis.
Product Extraction and Analysis
Accurate quantification of the substrate and product(s) is essential to determine the efficiency of the bioconversion.
Protocol 3: Extraction and GC-MS Analysis
-
Sample Preparation:
-
Centrifuge the 1 mL aliquot at 10,000 x g for 5 minutes to pellet the fungal biomass.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
-
Extraction:
-
Add an equal volume (1 mL) of a water-immiscible organic solvent (e.g., ethyl acetate) to the supernatant.
-
Vortex vigorously for 1 minute to extract the aromatic compounds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new vial.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the extracted samples using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[24][25]
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
-
Identify the substrate and product peaks by comparing their retention times and mass spectra with authentic standards.[26]
-
Quantify the compounds by creating a calibration curve with known concentrations of the standards.
-
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for fungal bioconversion.
Data Interpretation and Troubleshooting
Expected Outcomes:
-
A decrease in the concentration of the halogenated benzaldehyde over time.
-
The appearance and increase in concentration of the corresponding halogenated benzyl alcohol.
-
Potential formation of other byproducts, such as the corresponding carboxylic acid or glycosylated derivatives.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive fungal biomass.- Substrate toxicity.[23]- Inappropriate reaction conditions (pH, temperature). | - Ensure the use of healthy, actively growing mycelium.- Perform a toxicity assay with varying substrate concentrations.- Optimize pH and temperature for the specific fungal strain. |
| Formation of multiple products | - Presence of multiple active enzymes.- Further metabolism of the primary product. | - Characterize all major products using analytical techniques (e.g., NMR).- Vary reaction time to favor the desired product.- Consider using purified enzymes or genetically modified strains for higher selectivity. |
| Poor extraction efficiency | - Inappropriate extraction solvent.- Insufficient mixing during extraction. | - Test different extraction solvents with varying polarities.- Increase vortexing time or use sonication to improve extraction. |
Concluding Remarks and Future Outlook
The bioconversion of halogenated benzaldehydes by fungi presents a compelling green chemistry approach for the synthesis of valuable chiral building blocks.[3][4] By leveraging the inherent catalytic power and stereoselectivity of fungal enzymes, researchers and drug development professionals can access novel and efficient synthetic routes.[2] The protocols and insights provided in this guide offer a solid foundation for initiating and optimizing such biotransformation processes. Future advancements in this field will likely involve high-throughput screening of diverse fungal libraries, metabolic engineering to enhance specific enzymatic pathways, and the development of immobilized whole-cell systems for continuous bioprocessing.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. Endophytic Fungi-Mediated Biocatalysis and Biotransformations Paving the Way Toward Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Endophytic Fungi-Mediated Biocatalysis and Biotransformations Paving the Way Toward Green Chemistry [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fungal Alcohol Dehydrogenases: Physiological Function, Molecular Properties, Regulation of Their Production, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural determinants of stereospecificity in yeast alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Transformation of Halogen-, Alkyl-, and Alkoxy-Substituted Anilines by a Laccase of Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transformation of Halogen-, Alkyl-, and Alkoxy-Substituted Anilines by a Laccase of Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selective Enzymatic Transformation to Aldehydes in vivo by Fungal Carboxylate Reductase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. future4200.com [future4200.com]
- 21. Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Biotransformation of benzaldehyde by Saccharomyces cerevisiae: characterization of the fermentation and toxicity effects of substrates and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested solutions.
I. Overview of the Primary Synthetic Pathway
The most robust and scalable synthesis of this compound is a two-step process starting from 1,4-dibromo-2-fluorobenzene. This method avoids the cryogenic temperatures required for some organolithium-based routes and offers good selectivity.[1]
The overall pathway is as follows:
Caption: Optimized two-step synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Metal-Halogen Exchange and Formylation
Q1: I am observing a low yield of the intermediate, 2-fluoro-4-bromobenzaldehyde. What are the potential causes?
A1: Low yields in this step often trace back to issues with the Grignard reagent formation and the subsequent formylation. Here’s a breakdown of common culprits and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Grignard reagents are extremely sensitive to water, which will quench the organometallic species. | Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Poor Quality Magnesium | An oxide layer on the magnesium turnings can prevent the initiation of the Grignard reaction. | Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the aryl halide. |
| Inefficient Metal-Halogen Exchange | The equilibrium of the metal-halogen exchange may not favor the desired aryllithium or arylmagnesium species. | While t-butyllithium can be effective for lithium-halogen exchange, it can also lead to side reactions.[2] Isopropylmagnesium chloride is a good choice for this synthesis as it is selective and does not require cryogenic temperatures.[3] |
| Side Reactions with Formylating Agent | The highly reactive organometallic intermediate can react with N,N-dimethylformamide (DMF) in an undesired manner if conditions are not optimal. | Add the DMF solution slowly to the reaction mixture at a low temperature (0-5°C) to control the exotherm and minimize side reactions. |
Q2: My reaction mixture turned dark, and I isolated a complex mixture of byproducts. What happened?
A2: A dark reaction mixture often indicates the formation of biphenyl derivatives or other coupled products, which can arise from Wurtz-type coupling. This occurs when the Grignard reagent reacts with the starting aryl halide. To minimize this, ensure a slow, dropwise addition of the 1,4-dibromo-2-fluorobenzene to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring the reaction with magnesium over coupling with the already-formed Grignard reagent.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Q3: The conversion of 2-fluoro-4-bromobenzaldehyde to the final product is incomplete, or the yield is low. How can I improve this?
A3: The success of the SNAr reaction hinges on the nucleophilicity of the methoxide source and the reactivity of the aryl fluoride.
| Potential Cause | Explanation | Recommended Solution |
| Weak Base/Nucleophile | Potassium carbonate (K2CO3) is a moderately strong base. If it is old or has absorbed moisture, its effectiveness will be reduced. | Use freshly dried, powdered potassium carbonate. Ensure the methanol is anhydrous. For a more potent, though potentially less selective, nucleophile, sodium methoxide can be used, but this may increase the risk of side reactions.[1] |
| Insufficient Temperature | The SNAr reaction requires a certain activation energy to proceed at a reasonable rate. | The reaction is typically run at around 50°C.[3] If the reaction is sluggish, a modest increase in temperature (e.g., to 60°C) can be beneficial. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Cannizzaro Reaction | Under strongly basic conditions, aldehydes lacking an α-hydrogen, like our intermediate, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[4][5][6] This is a common side reaction when using strong bases like sodium methoxide. | Using a milder base like potassium carbonate helps to minimize the Cannizzaro reaction.[3] If a stronger base is necessary, consider using a crossed Cannizzaro approach with a sacrificial aldehyde like formaldehyde, though this complicates the reaction workup. |
| Demethylation | While less common under these conditions, strong Lewis acids or high temperatures in the presence of nucleophiles can potentially lead to the demethylation of the methoxy group. | Stick to the recommended reaction temperature and avoid acidic workup conditions until the reaction is complete and the base has been neutralized. |
Q4: I am observing the formation of an unknown impurity with a similar polarity to my product. What could it be?
A4: A likely impurity is the product of the Cannizzaro reaction, 4-bromo-2-fluoro-5-methoxybenzyl alcohol, or the corresponding carboxylic acid. These can be identified by their characteristic spectroscopic signals (e.g., a broad -OH peak in the IR and ¹H NMR for the alcohol, and a very broad carboxylic acid proton signal in the ¹H NMR for the acid). Purification can be achieved by column chromatography or by an acidic/basic extraction to remove the carboxylic acid.
III. Alternative Synthetic Strategies
While the two-step method is generally preferred, other formylation techniques can be considered.
Caption: Comparison of alternative formylation methods.
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate electron-rich aromatic rings.[7] However, for substrates that are not sufficiently electron-rich, this reaction can be sluggish or fail altogether.
-
Rieche Formylation: This reaction employs dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride.[8][9] It is effective for electron-rich aromatic compounds.
-
Directed Ortho-Metalation (DoM): A powerful technique where a directing group on the aromatic ring guides lithiation to the ortho position, followed by quenching with an electrophile like DMF.[10][11][12] The methoxy group can act as a directing group.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-bromobenzaldehyde
Adapted from CN103025696B[3]
-
Charge a flame-dried, three-necked flask equipped with a stirrer, thermometer, and dropping funnel with 2M isopropylmagnesium chloride in THF (86 ml) under an inert atmosphere.
-
Cool the reaction mixture to 0°C.
-
Slowly add a mixture of 1,4-dibromo-2-fluorobenzene (36.50 g) and THF (59.6 ml) to the reaction mixture, maintaining the temperature between 0°C and 5°C.
-
Stir the reaction mixture for 1 hour at this temperature.
-
Slowly add a mixture of DMF (12.63 g) and toluene (12.63 ml), again maintaining the temperature between 0°C and 5°C.
-
Stir the reaction mixture for 4 hours.
-
Prepare a quench solution of acetic acid (10.38 g) and water (37 ml) and cool it to 0°C. Slowly add the reaction mixture to the quench solution.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Crystallize the crude product from heptane to yield 2-fluoro-4-bromobenzaldehyde.
-
Expected Yield: ~74%
-
Protocol 2: Synthesis of this compound
Adapted from CN103025696B[3]
-
In a suitable reaction vessel, dissolve the 2-fluoro-4-bromobenzaldehyde obtained from the previous step in methanol.
-
Add potassium carbonate to the solution.
-
Heat the reaction mixture to 50°C and stir until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by crystallization from heptane.
-
Overall Yield (from 1,4-dibromo-2-fluorobenzene): ~57%
-
V. References
-
BenchChem. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. --INVALID-LINK--
-
Sciencemadness Discussion Board. (2019). Troubles with Lithium-Halogen exchange reaction. --INVALID-LINK--
-
VILSMEIER-HAACK REACTION -formylation of aromatic compound and it's reactivity. (2022). --INVALID-LINK--
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. --INVALID-LINK--
-
Wikipedia. (n.d.). Cannizzaro reaction. --INVALID-LINK--
-
Chemistry Stack Exchange. (2015). Why do halogen-metal exchanges happen?. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. --INVALID-LINK--
-
Chemistry Learner. (2020). Cannizzaro Reaction: Examples, Mechanism, and Application. --INVALID-LINK--
-
ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. --INVALID-LINK--
-
Wikipedia. (n.d.). Rieche formylation. --INVALID-LINK--
-
Wikipedia. (n.d.). Directed ortho metalation. --INVALID-LINK--
-
Progress in Aromatic Chemistry. (n.d.). Directed (ortho) Metallation. --INVALID-LINK--
-
Bartleby. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. --INVALID-LINK--
-
Allen. (n.d.). Cannizzaro Reaction Mechanism. --INVALID-LINK--
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. --INVALID-LINK--
-
SynArchive. (n.d.). Rieche Formylation. --INVALID-LINK--
-
Blucher Chemistry Proceedings. (n.d.). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. --INVALID-LINK--
-
ResearchGate. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. --INVALID-LINK--
-
BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. --INVALID-LINK--
-
Chem-Station Int. Ed. (2024). O-Demethylation. --INVALID-LINK--
-
Semantic Scholar. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. --INVALID-LINK--
-
Reddit. (2021). Li Halogen Exchange?. --INVALID-LINK--
-
The Sheppard Group. (n.d.). Metal-catalysed halogen exchange reactions of aryl halides. --INVALID-LINK--
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. --INVALID-LINK--
-
ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. --INVALID-LINK--
-
The Journal of Student Scholarship. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. --INVALID-LINK--
-
BenchChem. (2025). Purification strategies for 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde from reaction mixtures. --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Rieche Formylation. --INVALID-LINK--
-
Andrew G. Myers Research Group. (n.d.). ortho metalation. --INVALID-LINK--
-
Chem-Station Int. Ed. (2015). Directed Ortho Metalation. --INVALID-LINK--
-
Reddit. (2023). SNAr troubleshooting. --INVALID-LINK--
-
Google Patents. (n.d.). WO2022021625A1 - Preparation system and method for halogenated benzaldehyde. --INVALID-LINK--
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. --INVALID-LINK--
-
YouTube. (2020). DMF/POCl3 (Vilsmeier Haack Reaction)|Gate Chemistry|. --INVALID-LINK--
-
ResearchGate. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. --INVALID-LINK--
-
Khan Academy. (n.d.). E2 reactions. --INVALID-LINK--
-
European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. --INVALID-LINK--
-
Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. --INVALID-LINK--
-
ResearchGate. (2018). How to purify Benzaldehyde with benzoic acid contamination. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
Green Chemistry. (n.d.). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. --INVALID-LINK--
-
PubMed Central. (n.d.). Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus. --INVALID-LINK--
-
BenchChem. (n.d.). Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide. --INVALID-LINK--
-
Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. --INVALID-LINK--
-
Biosynth. (n.d.). 4-Bromo-5-fluoro-2-methoxybenzaldehyde. --INVALID-LINK--
References
- 1. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. Cannizzaro Reaction [organic-chemistry.org]
- 6. Cannizzaro Reaction: Examples, Mechanism, and Application [chemistrylearner.com]
- 7. onlinechemistrycom.wordpress.com [onlinechemistrycom.wordpress.com]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Crude 4-Bromo-2-fluoro-5-methoxybenzaldehyde
Welcome to the technical support guide for the purification of 4-Bromo-2-fluoro-5-methoxybenzaldehyde (BFMBA). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate and require methods to achieve high purity essential for downstream applications. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles.
Compound Profile: this compound
A quick reference for the key physical and chemical properties of the target compound.
| Property | Value | Source(s) |
| CAS Number | 749931-20-2 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Frequently Asked Questions (FAQs)
Q1: I have a crude batch of BFMBA. Which purification method should I start with?
The optimal method depends on the scale of your synthesis and the nature of the impurities.
-
For removing minor impurities from a mostly solid product (>85% purity): Recrystallization is the most efficient and scalable method. It is excellent for removing small amounts of structurally similar impurities and colored by-products.
-
For removing the common carboxylic acid impurity: An acid-base liquid-liquid extraction is a highly specific and effective first step. Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid, which is a very common impurity.[2] A wash with a weak base like sodium bicarbonate will selectively convert the acidic impurity into a water-soluble salt.[3][4]
-
For complex mixtures or to achieve >99.5% purity: Flash column chromatography offers the highest resolution for separating the target aldehyde from unreacted starting materials, by-products, and degradation products with different polarities.[5]
-
For specifically separating the aldehyde from other neutral, non-aldehyde impurities: Formation of the sodium bisulfite adduct is a classic and highly selective chemical method.[2][6] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities. The pure aldehyde is then regenerated by treatment with a base.[6]
The diagram below outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Q2: My TLC and NMR show my main impurity is 4-bromo-2-fluoro-5-methoxybenzoic acid. How do I remove it?
This is the most common scenario due to air oxidation. An acid-base extraction is the ideal solution. The carboxylic acid is acidic, while the aldehyde is neutral. By washing an organic solution of your crude product with a mild aqueous base (e.g., saturated sodium bicarbonate), you deprotonate the carboxylic acid to form its sodium salt.[4] This salt is highly soluble in the aqueous layer and is thus removed, while the neutral aldehyde remains in the organic layer.[3]
Key Considerations:
-
Use a mild base: Use sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) at room temperature, as they can promote side reactions like the Cannizzaro reaction, especially in unhindered aldehydes.[7]
-
Ensure complete separation: Perform the wash in a separatory funnel and repeat the extraction 2-3 times to ensure complete removal of the acidic impurity.
Q3: What are the best solvent systems for recrystallizing BFMBA?
The key to a good recrystallization is finding a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[8][9] For substituted aromatic aldehydes like BFMBA, good starting points are:
-
Single Solvents: Alkanes like heptane or hexane are often effective.[7][10] Alcohols such as isopropanol or ethanol can also work well.
-
Solvent Pairs: If the compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system is ideal. A common approach is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly. For similar benzaldehyde derivatives, an ethanol/water mixture has proven effective.[5]
Q4: My product is an oil that won't crystallize. What should I do?
This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] It is often caused by a high concentration of impurities depressing the melting point.
Solutions:
-
Lower the temperature: Re-heat the solution until the oil dissolves completely, add a little more solvent, and allow it to cool much more slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of pure product to provide a nucleation site.[8]
-
Change Solvents: Switch to a solvent with a lower boiling point.
-
Pre-Purify: If impurities are the cause, perform a preliminary purification using an acid-base wash or rapid column chromatography to remove the bulk of the impurities before attempting recrystallization.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. Too much solvent was used for dissolution.2. The solution was not cooled sufficiently.3. The product is significantly soluble in the cold solvent.4. Crystals were washed with warm or excessive solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the solid.[5]2. Cool the flask in an ice-water bath for at least 30 minutes.3. Try a different solvent or a mixed-solvent system.4. Always wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Poor Separation in Column Chromatography | 1. Incorrect eluent polarity (Rf too high or too low).2. Column was overloaded with crude material.3. Sample was not loaded onto the column properly. | 1. First, run TLC plates to find a solvent system that gives your product an Rf value of ~0.3.2. As a rule of thumb, use a silica gel mass of 50-100 times the mass of your crude sample.3. Dissolve the crude sample in a minimum of solvent, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. |
| Product is Still Colored After Purification | 1. Highly colored, polar impurities are adsorbed onto the crystals.2. Impurities are co-eluting with the product during chromatography. | 1. During recrystallization, after dissolving the crude solid but before hot filtration, add a small amount (1-2% by weight) of activated charcoal to the hot solution, boil for a few minutes, and then filter hot to remove the charcoal and adsorbed impurities.[9]2. Try a different eluent system for chromatography with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/hexane). |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Wash
This protocol is designed to remove acidic impurities, primarily the corresponding carboxylic acid.
Caption: Workflow for removing acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate.
-
Collection: Drain the lower aqueous layer, which contains the deprotonated carboxylic acid impurity as its water-soluble salt.
-
Repeat: Repeat the wash process (steps 2-5) two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.[11]
-
Drying and Isolation: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., isopropanol or heptane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[9]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of petroleum ether (or hexane) and ethyl acetate (e.g., starting at 10:1 and increasing polarity). The target compound should have an Rf of approximately 0.2-0.4 for good separation.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and carefully pack a glass column, ensuring no air bubbles are trapped. Add a thin layer of sand on top.[5]
-
Sample Loading: Dissolve the crude BFMBA in a minimal amount of the eluent or a stronger solvent (like dichloromethane). For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the sand layer.
-
Elution: Run the column by adding the eluent to the top and collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 2. reddit.com [reddit.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Overcoming low selectivity in the formylation of bromo-fluoro anisole derivatives
Welcome to the technical support center for the formylation of bromo-fluoro anisole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in these challenging reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome low selectivity and other common issues encountered in your laboratory work.
Understanding the Challenge: The Interplay of Directing Groups
The formylation of bromo-fluoro anisole derivatives presents a unique challenge due to the presence of three distinct substituents on the aromatic ring: a methoxy group (-OCH₃), a bromine atom (-Br), and a fluorine atom (-F). The final regiochemical outcome of the formylation is a delicate balance between the electronic and steric effects of these groups.
-
Electronic Effects : The methoxy group is a potent activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance (+R effect).[1] Both bromine and fluorine are deactivating yet also ortho, para-directing due to a combination of their electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+R). The directing power of these substituents must be carefully considered when predicting the most likely site of electrophilic attack.
-
Steric Hindrance : The size of the substituents, particularly the bromine atom and the incoming formylating agent, can significantly influence the accessibility of the ortho positions.[1] This steric hindrance can often lead to substitution at a less electronically favored but more sterically accessible position, resulting in a mixture of isomers and low selectivity.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of isomers during the formylation of my bromo-fluoro anisole derivative. What are the primary factors influencing the regioselectivity?
A1: The regioselectivity is primarily governed by the interplay of electronic and steric effects of the methoxy, bromo, and fluoro substituents. The strongly activating ortho, para-directing methoxy group will have a dominant electronic influence. However, the deactivating but also ortho, para-directing halogens will also influence the electron distribution in the ring. Critically, steric hindrance from the bulky bromine atom and the formylating reagent can prevent substitution at the sterically hindered ortho positions, leading to a mixture of products.
Q2: Which formylation method is best suited for achieving high selectivity with my bromo-fluoro anisole substrate?
A2: The choice of formylation method is critical. For achieving high ortho-selectivity, directed ortho-lithiation is often the most effective method, as it allows for the specific deprotonation and subsequent formylation of the position adjacent to a directing group.[2] For formylation at other positions, or if high regioselectivity is not the primary concern, the Vilsmeier-Haack or Rieche formylation can be employed, although optimization of reaction conditions will be crucial to maximize the yield of the desired isomer.[3][4][5][6] The Duff reaction is generally more suited for phenols but can be adapted for anisole derivatives, typically favoring ortho-formylation.[7][8]
Q3: My Vilsmeier-Haack reaction is giving a low yield. What are the common causes?
A3: Low yields in Vilsmeier-Haack reactions with substituted anisoles can be due to several factors. The Vilsmeier reagent is a relatively weak electrophile, and the deactivating effect of the halogen substituents may slow down the reaction.[4][9] Ensure that your reagents, particularly phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), are anhydrous, as moisture will quench the Vilsmeier reagent.[3] Increasing the reaction temperature or using a larger excess of the Vilsmeier reagent can sometimes improve yields, but this may also lead to the formation of side products.[3]
Q4: I am observing the formation of a significant amount of di-formylated product in my Duff reaction. How can I minimize this?
A4: Di-formylation in the Duff reaction can occur if there are multiple activated positions on the aromatic ring.[7] To minimize this, you can try reducing the stoichiometry of hexamethylenetetramine (HMTA) relative to your anisole substrate.[7] Additionally, carefully monitoring the reaction progress by techniques like TLC or GC-MS and stopping the reaction once the desired mono-formylated product is maximized can prevent over-reaction.
Troubleshooting Guide: Overcoming Low Selectivity
Low selectivity in the formylation of bromo-fluoro anisole derivatives is a common hurdle. This guide provides a systematic approach to troubleshooting and optimizing your reaction for a desired isomer.
Scenario 1: Poor ortho:para Ratio in Vilsmeier-Haack or Friedel-Crafts Type Formylations
If you are obtaining an undesirable mixture of ortho and para isomers, consider the following strategies:
| Parameter | Troubleshooting Action | Scientific Rationale |
| Lewis Acid (for Friedel-Crafts) | Change the Lewis acid (e.g., from AlCl₃ to TiCl₄ or SnCl₄). | Different Lewis acids have varying sizes and coordinating abilities, which can influence the steric environment around the substrate and alter the regioselectivity.[10][11][12][13][14] |
| Solvent | Use a more coordinating solvent (e.g., nitrobenzene or CS₂). | The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the isomer distribution. |
| Temperature | Lower the reaction temperature. | Lower temperatures often increase selectivity by favoring the product formed via the lowest activation energy pathway. This can sometimes favor the thermodynamically more stable para isomer. |
| Formylating Agent | Use a bulkier formylating agent. | A bulkier electrophile will experience greater steric hindrance at the ortho positions, potentially increasing the proportion of the para product. |
Scenario 2: Low Yield of the Desired ortho-Formylated Product
When the goal is to maximize the yield of the ortho-formylated product, but the observed yield is low, the following approaches can be beneficial:
| Method | Troubleshooting Action | Scientific Rationale |
| Directed ortho-Lithiation | Employ directed ortho-lithiation followed by quenching with DMF. | This is the most reliable method for achieving high ortho-selectivity. The methoxy group acts as a powerful directing group for the lithiation at the adjacent position.[2] |
| Chelation Control | In Friedel-Crafts type reactions, use a Lewis acid that can chelate with the methoxy group (e.g., TiCl₄). | Chelation can lock the conformation of the substrate and favor the delivery of the electrophile to the ortho position. |
| Duff Reaction | Optimize the acid catalyst and reaction time. | The Duff reaction mechanism involves an intermediate that can favor ortho-substitution, particularly in the presence of an appropriate acid catalyst.[8] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
This protocol provides a general procedure for the formylation of a bromo-fluoro anisole derivative using the Vilsmeier-Haack reaction.
Materials:
-
Bromo-fluoro anisole derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the bromo-fluoro anisole derivative (1 equivalent) in anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Directed ortho-Lithiation and Formylation
This protocol describes a method for achieving highly selective ortho-formylation.
Materials:
-
Bromo-fluoro anisole derivative
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the bromo-fluoro anisole derivative (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (2 equivalents) dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Decision-Making Workflow for Method Selection
Caption: Decision tree for selecting a formylation method.
Regioselectivity Influences
Caption: Factors influencing regioselectivity.
References
- 1. alexandonian.com [alexandonian.com]
- 2. ias.ac.in [ias.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 11. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Avoiding cryogenic conditions in 4-Bromo-2-fluoro-5-methoxybenzaldehyde synthesis
A Guide to Non-Cryogenic Methodologies
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals seeking robust and scalable synthetic routes that avoid the use of cryogenic conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting insights to ensure your success.
Traditional syntheses of this and similar molecules often rely on organolithium chemistry at extremely low temperatures (-78 °C), which can be challenging to implement on a larger scale and carries significant safety and cost implications[1][2][3]. The methods detailed here operate at or near ambient temperatures, offering a more practical and efficient alternative.
Frequently Asked Questions (FAQs)
Here we address some common initial questions regarding the move away from cryogenic synthesis for this compound.
Q1: What are the primary disadvantages of using cryogenic conditions (e.g., -78 °C) in the synthesis of this compound?
A1: The primary drawbacks of cryogenic conditions include:
-
Scalability Issues: Maintaining temperatures of -78 °C for large-scale reactions is energy-intensive and requires specialized, costly equipment.
-
Safety Concerns: Handling large volumes of cryogenic fluids like dry ice/acetone or liquid nitrogen introduces significant safety hazards.
-
Reagent Stability: Organolithium reagents, often used at these temperatures, are highly pyrophoric and can be difficult to handle safely on a large scale.
-
Viscosity and Mixing: At very low temperatures, reaction mixtures can become viscous, leading to poor mixing and potential for localized overheating when reagents are added, which can result in side reactions and reduced yields.
Q2: What are the main non-cryogenic strategies for synthesizing this compound?
A2: There are two primary non-cryogenic approaches:
-
Two-Step Synthesis via Grignard Reagent: This method starts with 1,4-dibromo-2-fluorobenzene and involves a metal-halogen exchange with a Grignard reagent at 0 °C, followed by formylation and then a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group[1][2][4].
-
Direct Electrophilic Bromination: This approach begins with the readily available precursor 3-fluoro-4-methoxybenzaldehyde and introduces the bromine atom directly onto the aromatic ring using a suitable brominating agent at or near room temperature.
Q3: Are there significant differences in yield and purity between the cryogenic and non-cryogenic methods?
A3: Non-cryogenic methods have been developed to be highly competitive. For instance, the optimized two-step process starting from 1,4-dibromo-2-fluorobenzene reports a good overall yield of 57% without the need for temperatures below 0 °C[2][4]. Direct bromination methods can also achieve high yields, although regioselectivity can be a key challenge to address. Purity is often comparable after appropriate workup and purification steps.
Q4: What are the key safety considerations when using alternative brominating agents like N-Bromosuccinimide (NBS)?
A4: While generally safer than elemental bromine, NBS is an irritant and should be handled with care in a fume hood, avoiding inhalation of the powder[5]. Reactions involving NBS can be exothermic, so caution is advised for large-scale reactions, which may require controlled addition or external cooling to manage the reaction temperature[5]. It's also important to use freshly recrystallized NBS for best results, as aged NBS can contain free bromine, leading to side reactions[6].
Troubleshooting and Protocol Guides
This section provides detailed experimental protocols and troubleshooting advice for the recommended non-cryogenic synthetic routes.
Method 1: Two-Step Synthesis from 1,4-Dibromo-2-fluorobenzene
This patented method avoids cryogenic temperatures by utilizing a selective metal-halogen exchange with a Grignard reagent at 0 °C[1][2][4].
Workflow Diagram:
Caption: Workflow for the non-cryogenic two-step synthesis.
Experimental Protocol:
Step 1: Synthesis of 2-Fluoro-4-bromobenzaldehyde
-
To a solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF, add isopropylmagnesium chloride dropwise at a temperature maintained at 0 °C.
-
Stir the mixture at 0 °C for 1-2 hours to ensure complete metal-halogen exchange.
-
Cool the reaction mixture again to 0 °C and add dimethylformamide (DMF) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Perform an aqueous workup (e.g., with aqueous NH4Cl) and extract the product with a suitable organic solvent.
-
The crude intermediate can be purified by crystallization from a solvent like heptane to yield 2-fluoro-4-bromobenzaldehyde[2][4].
Step 2: Synthesis of this compound
-
Dissolve the 2-fluoro-4-bromobenzaldehyde intermediate in methanol.
-
Add potassium carbonate (K2CO3) to the solution.
-
Heat the mixture to approximately 50 °C and stir for several hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
The crude product can be purified by crystallization from heptane[2][4].
Troubleshooting Guide for Method 1:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | - Incomplete Grignard formation or metal-halogen exchange.- Moisture in the reaction.- Side reactions during formylation. | - Ensure all glassware is oven-dried and reagents are anhydrous.- Use high-quality Grignard reagent or titrate before use.- Maintain the temperature strictly at 0 °C during additions. |
| Formation of Cannizzaro reaction byproducts in Step 2 | - Use of a strong base like sodium methoxide can promote the disproportionation of the aldehyde. | - The use of a milder base like potassium carbonate is specifically recommended to minimize this side reaction[4]. |
| Incomplete SNAr reaction in Step 2 | - Insufficient reaction time or temperature.- Poor quality of the starting intermediate. | - Ensure the temperature is maintained at 50 °C.- Monitor the reaction progress and extend the reaction time if necessary.- Purify the intermediate from Step 1 thoroughly before proceeding. |
Method 2: Direct Bromination of 3-Fluoro-4-methoxybenzaldehyde
This approach is potentially more atom-economical and involves direct bromination of a commercially available starting material. The key is to achieve high regioselectivity for the desired isomer. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.
Reaction Diagram:
Caption: Direct bromination approach using NBS.
Experimental Protocol:
-
Dissolve 3-fluoro-4-methoxybenzaldehyde in a suitable solvent. Acetonitrile is often an excellent choice for nuclear brominations with NBS as it can enhance reactivity compared to solvents like CCl4[7].
-
Add N-Bromosuccinimide (NBS) in a single portion or portion-wise at room temperature. For less reactive substrates, gentle heating may be required.
-
Stir the reaction mixture and monitor its progress by TLC or HPLC. Electron-rich aromatic compounds can be effectively brominated with NBS[6][8].
-
Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate) and perform a standard aqueous workup.
-
The crude product should be purified, typically by column chromatography or crystallization, to isolate the desired this compound isomer.
Troubleshooting Guide for Method 2:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction | - Insufficient activation of the aromatic ring.- Low reactivity of NBS under the chosen conditions. | - Consider using a polar solvent like acetonitrile to enhance the reactivity of NBS[7].- A catalytic amount of a Lewis or Brønsted acid can sometimes promote the reaction, but this may also affect selectivity.- Recent literature suggests that catalytic additives capable of halogen bonding, such as mandelic acid, can enhance the reactivity of NBS at room temperature[9]. |
| Poor regioselectivity (formation of multiple isomers) | - The directing effects of the fluoro and methoxy groups may not be sufficiently strong to favor only one product. | - Optimize the reaction temperature; lower temperatures often lead to higher selectivity.- Screen different solvents. DMF has been reported to give high para-selectivity in some NBS brominations[6][8].- Thorough purification by column chromatography will be essential to isolate the desired product. |
| Formation of benzylic bromination byproduct | - If the reaction is performed under radical conditions (e.g., with a radical initiator or UV light), bromination of any alkyl side chains can occur. | - Ensure the reaction is performed in the dark and without any radical initiators to favor electrophilic aromatic substitution. Using a polar solvent like acetonitrile also favors nuclear bromination over benzylic bromination[7]. |
References
- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 2. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. WO2012009173A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Minimizing Side Products in Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your SNAr reactions and minimize the formation of unwanted side products.
Understanding Common SNAr Side Reactions
Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for the synthesis of arylamines, aryl ethers, and aryl thioethers. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex.[1][2][3] The subsequent departure of a leaving group restores aromaticity and yields the desired product.[3][4]
However, the reactive intermediates and reagents involved can lead to several common side reactions. Understanding these pathways is the first step toward effective troubleshooting.
Common Side Reactions and Their Mechanisms:
-
Hydrolysis of the Aryl Halide: If water is present in the reaction mixture, it can act as a nucleophile, attacking the activated aryl halide to produce an unwanted phenol byproduct. This is particularly problematic when using strong, hygroscopic bases or non-anhydrous solvents.
-
Diaryl Ether Formation: When the intended nucleophile is an alcohol, the product aryl ether can itself be deprotonated by a strong base, turning it into a nucleophile. This newly formed aryloxide can then react with another molecule of the starting aryl halide, leading to the formation of a diaryl ether byproduct.
-
Solvent Participation: Polar aprotic solvents like DMSO and DMF, while excellent for SNAr reactions, are not always inert.[5] Under strongly basic or high-temperature conditions, they can decompose or participate in side reactions. For instance, DMSO can oxidize certain substrates or be a source of methyl groups.
-
Benzyne Formation: In the absence of sufficient ring activation by electron-withdrawing groups, very strong bases (like NaNH₂) can induce an elimination-addition mechanism via a highly reactive benzyne intermediate.[4][6] This can lead to a mixture of regioisomers, as the incoming nucleophile can attack either carbon of the triple bond.[6]
-
Reduction of Nitro Groups: If the activating group is a nitro group, certain reagents or conditions can lead to its reduction, complicating the product mixture.
Visualizing SNAr and Competing Pathways
To better understand the process, let's visualize the intended reaction and a common side reaction pathway.
Caption: Competing SNAr pathways for desired product versus hydrolysis.
Troubleshooting Guide (Q&A)
This section addresses specific problems you might encounter during your SNAr reactions in a question-and-answer format.
Q1: My reaction is giving a low yield, and I'm isolating a significant amount of a phenol corresponding to my starting material. What's happening and how can I fix it?
A1: This is a classic case of hydrolysis of your activated aryl halide. It occurs when water, acting as a nucleophile, competes with your intended nucleophile.
-
Causality: The root cause is the presence of water in your reaction. This can be introduced through wet solvents, hygroscopic bases (like NaOH or KOH), or starting materials that were not properly dried. Strong bases can exacerbate the issue by creating hydroxide ions, which are potent nucleophiles.
-
Troubleshooting Steps:
-
Dry Your Reagents: Ensure your solvent is anhydrous. Use freshly opened bottles of solvent or dry it over molecular sieves. Dry your starting materials in a vacuum oven.
-
Choose a Non-Hygroscopic Base: Switch from strong, hygroscopic bases like NaOH or KOH to a weaker, non-nucleophilic, and less hygroscopic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally sufficient to deprotonate alcohol and amine nucleophiles without introducing or attracting significant amounts of water.
-
Pre-form the Nucleophile Salt: For alcohol nucleophiles, you can pre-form the alkoxide using a strong base like sodium hydride (NaH) in an anhydrous solvent like THF. After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution), you can then add your aryl halide. This ensures the strong base is consumed before the aryl halide is introduced.
-
Q2: My TLC shows a new, less polar spot appearing over time, and my yield of the desired aryl ether is lower than expected. What could this be?
A2: You are likely observing the formation of a diaryl ether byproduct.
-
Causality: This happens when the aryl ether product, which is weakly acidic, gets deprotonated by the base in the reaction. This newly formed aryloxide anion is a nucleophile and can react with another molecule of your starting aryl halide. This is more common when using very strong bases (e.g., NaH) and high temperatures.
-
Troubleshooting Steps:
-
Use a Milder Base: Switch to a base that is strong enough to deprotonate your initial nucleophile but not strong enough to deprotonate the product aryl ether. K₂CO₃ is often a good choice.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your nucleophile relative to the aryl halide. This ensures the aryl halide is consumed quickly, minimizing its opportunity to react with the product.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the undesired deprotonation of the product.
-
Q3: The reaction mixture turns a deep red/purple color, but even after prolonged heating, I only recover starting material. What does this mean?
A3: The deep color indicates the formation of the Meisenheimer complex.[7] However, the reaction is not proceeding to the final product.
-
Causality: The formation of the Meisenheimer complex is the first step (addition), and the elimination of the leaving group is the second.[4] If the leaving group is poor, the second step can be the rate-determining step and may require more energy. The leaving group ability in SNAr reactions is typically F > NO₂ > Cl > Br > I.[1][8] This is counterintuitive to Sₙ2 reactions because the high electronegativity of fluorine strongly activates the ring for the initial nucleophilic attack, which is often the rate-determining step.[1][4]
-
Troubleshooting Steps:
-
Increase the Temperature: The elimination step often has a higher activation energy. Increasing the reaction temperature can provide the necessary energy to overcome this barrier.
-
Change the Leaving Group: If possible, synthesize a starting material with a better leaving group for SNAr, such as a fluoride instead of a chloride.
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMSO or DMF. These solvents are effective at stabilizing the charged Meisenheimer complex, which can help facilitate the subsequent elimination step.[7][8]
-
Frequently Asked Questions (FAQs)
Q: What is the best choice of solvent for SNAr reactions to minimize side products?
A: Polar aprotic solvents are generally the best choice as they effectively solvate the cation of the base, leading to a more "naked" and reactive nucleophile.[7]
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| DMSO | 47 | 189 | Excellent for most SNAr reactions, can significantly accelerate rates. Can be difficult to remove.[7][8] |
| DMF | 37 | 153 | Good alternative to DMSO, lower boiling point makes it easier to remove. Can decompose at high temperatures. |
| NMP | 32 | 202 | High boiling point, useful for sluggish reactions requiring high heat. |
| Acetonitrile | 38 | 82 | Less polar than DMSO/DMF, but can be a good choice for highly activated substrates. |
| THF | 7.5 | 66 | Generally not polar enough for most SNAr reactions unless a very reactive substrate/nucleophile pair is used. |
While effective, be aware that solvents like DMF can be a source of dimethylamine under harsh conditions, leading to byproducts. If side reactions with the solvent are suspected, switching to an alternative like DMSO or using a non-polar solvent with a phase-transfer catalyst can be a viable strategy.
Q: How do I choose the right base for my SNAr reaction?
A: The choice of base is critical and depends on the pKa of your nucleophile. The goal is to use a base that is strong enough to deprotonate the nucleophile but not so strong that it causes side reactions like hydrolysis or deprotonation of the product.
-
For Amine & Alcohol Nucleophiles: Inorganic carbonates like K₂CO₃ and Cs₂CO₃ are often the first choice. They are generally not nucleophilic themselves and are easy to handle.
-
For Weakly Acidic Nucleophiles: If a carbonate base is not strong enough, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be used.[7] However, these require strictly anhydrous conditions to prevent hydrolysis.[7]
-
To Avoid Strong Bases: Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) can be used, especially with amine nucleophiles, as they act as proton sponges without being strongly nucleophilic.
Q: Can I run my SNAr reaction open to the air?
A: It is highly discouraged. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial for minimizing side reactions. This prevents atmospheric moisture from causing hydrolysis of your starting material and also prevents potential oxidation of sensitive substrates or reagents.
Key Experimental Protocol: Minimizing Hydrolysis in a Phenol Synthesis
This protocol outlines the synthesis of an aryl ether using conditions designed to minimize hydrolysis and other side reactions.
Objective: To synthesize 4-phenoxy-1-nitrobenzene from 4-fluoro-1-nitrobenzene and phenol.
Materials:
-
4-fluoro-1-nitrobenzene
-
Phenol
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature control
Step-by-Step Methodology:
Caption: Workflow for an optimized SNAr ether synthesis.
-
Preparation: Assemble a round-bottom flask with a stir bar and condenser. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add finely powdered and dried potassium carbonate (1.5 equivalents) and phenol (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF via a syringe.
-
Activation: Stir the resulting suspension at room temperature for 15 minutes to allow for the formation of potassium phenoxide.
-
Substrate Addition: Add the 4-fluoro-1-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 80-100 °C and monitor its progress by TLC until the starting aryl fluoride is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate. Wash the organic layer with a dilute NaOH solution to remove any unreacted phenol, followed by a brine wash.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Video: Nucleophilic Aromatic Substitution: Elimination–Addition [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Column chromatography purification protocol for 4-Bromo-2-fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for the purification of 4-bromo-2-fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the column chromatography purification of this important synthetic intermediate. Here, we move beyond generic protocols to offer field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurity profile of your crude this compound will largely depend on its synthetic route. Common synthesis pathways involve the formylation of a substituted bromofluorobenzene derivative.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Such as 1,4-dibromo-2-fluorobenzene or a related bromo-fluoro-anisole derivative.
-
Isomeric Byproducts: Positional isomers can form during bromination or formylation steps, leading to impurities with very similar polarities to the desired product.
-
Over-brominated or Di-brominated Species: These are often less polar than the desired product.
-
Corresponding Carboxylic Acid: The aldehyde is susceptible to oxidation, especially if exposed to air for prolonged periods, forming 4-bromo-2-fluoro-5-methoxybenzoic acid. This impurity is significantly more polar.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., THF, DMF, heptane) and formylating agents.
Q2: How do I choose the right stationary phase for my column? Is silica gel always the best option?
A2: While silica gel is the most common stationary phase for column chromatography, it's not always the optimal choice for aldehydes. Silica gel is slightly acidic, which can lead to the formation of acetals and hemiacetals if alcohols are used as solvents, or other acid-catalyzed decomposition pathways.[4]
-
Silica Gel: It is a good starting point due to its versatility and cost-effectiveness. If you observe streaking on your TLC plate or a lower than expected yield, consider deactivating the silica gel by preparing your slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[4]
-
Alumina: Neutral alumina is an excellent alternative for purifying aldehydes as it is not acidic.[5] Basic alumina can also be used, especially if you need to remove acidic impurities.[5] It's advisable to test your separation on both silica and alumina TLC plates to determine the best stationary phase for your specific mixture.
Q3: What is a good starting point for a TLC solvent system?
A3: A good starting point for developing a TLC solvent system for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. A common and effective combination is hexanes and ethyl acetate .[4]
Start with a relatively non-polar mixture, such as 9:1 hexanes:ethyl acetate , and gradually increase the polarity. The ideal solvent system should give your desired product an Rf value of approximately 0.25-0.35 on the TLC plate. This Rf range generally provides the best separation during column chromatography. Other solvent systems to consider include dichloromethane/hexanes and diethyl ether/pentane.[6][7]
Troubleshooting Guide
Problem 1: My compound is not moving off the baseline of the TLC plate, even with 100% ethyl acetate.
-
Possible Cause: Your compound may be highly polar, or it might be an acidic impurity like the corresponding carboxylic acid.
-
Solution:
-
Increase Solvent Polarity: Try a more polar solvent system. A small percentage of methanol (1-5%) in dichloromethane or ethyl acetate can significantly increase the eluting power.
-
Consider a Different Stationary Phase: If you suspect an acidic impurity, basic alumina may be a better choice for the stationary phase.
-
Use an Additive: For very polar compounds, a solvent system containing a small amount of ammonia in methanol (e.g., 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane) can be effective on a silica gel column.[8]
-
Problem 2: My compound streaks on the TLC plate and the column gives poor separation.
-
Possible Cause: This is a classic sign of compound decomposition on the silica gel. The acidic nature of the silica may be causing degradation.[9]
-
Solution:
-
Deactivate the Silica Gel: Add 0.1-1% triethylamine to your eluent system to neutralize the acidic sites on the silica.[4]
-
Switch to Alumina: Run the purification on a neutral alumina column, which is less likely to cause decomposition of acid-sensitive compounds.[5]
-
Check for Overloading: Streaking can also be a result of applying too much sample to the TLC plate or the column.
-
Problem 3: I can't separate my product from an impurity with a very similar Rf value.
-
Possible Cause: You are likely dealing with a positional isomer or a closely related byproduct.
-
Solution:
-
Optimize the Solvent System: Test a wider range of solvent systems with different selectivities. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol or toluene/acetone.
-
Use a Longer Column: A longer and narrower column will provide more theoretical plates and can improve the separation of closely eluting compounds.
-
Gradient Elution: A shallow gradient of the polar solvent can help to better resolve compounds with similar Rf values.
-
Consider Recrystallization: If the impurity is present in a small amount and your product is a solid, recrystallization after the column may be an effective final purification step.
-
Problem 4: My purified product shows signs of the aldehyde group being oxidized to a carboxylic acid.
-
Possible Cause: Aldehydes can be sensitive to air oxidation, which can occur during the purification process or on storage.
-
Solution:
-
Work Quickly: Minimize the time the compound spends on the column.
-
Use Fresh Solvents: Ensure your solvents are of high purity and free from peroxides.
-
Inert Atmosphere: If the compound is particularly sensitive, consider running the column under a nitrogen or argon atmosphere.
-
Proper Storage: Store the purified compound under an inert atmosphere and at a low temperature to prevent degradation.
-
Detailed Experimental Protocol
This protocol is a general guideline. The exact solvent gradient should be optimized based on TLC analysis of your crude material.
1. Preparation of the Stationary Phase:
-
For Silica Gel:
-
In a beaker, add silica gel (230-400 mesh) to your initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Stir gently to create a uniform slurry. The consistency should be pourable but not too thin.
-
If deactivation is needed, add 0.5% triethylamine to the eluent used to make the slurry.
-
-
For Alumina:
-
Follow the same procedure as for silica gel, using activated neutral alumina (Brockmann I, ~150 mesh).
-
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Pour the slurry into the column in one continuous motion to avoid air bubbles.
-
Gently tap the column to ensure even packing.
-
Open the stopcock and allow some solvent to drain until the solvent level is just above the top of the stationary phase.
-
Add another thin layer of sand on top of the packed stationary phase.
3. Loading the Sample:
-
Wet Loading (Recommended for good solubility):
-
Dissolve your crude this compound in a minimal amount of dichloromethane or the column eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the stationary phase.
-
-
Dry Loading (For poor solubility in the eluent):
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or celite to the solution.
-
Evaporate the solvent under reduced pressure until you have a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution of your compound by TLC.
-
Gradually increase the polarity of your eluent as needed to elute your compound. A typical gradient might be:
-
Initial Elution: 95:5 Hexanes:Ethyl Acetate (to elute non-polar impurities)
-
Product Elution: Gradually increase to 90:10, then 85:15 Hexanes:Ethyl Acetate.
-
Final Wash: 70:30 Hexanes:Ethyl Acetate (to elute any remaining polar impurities).
-
-
Combine the fractions containing your pure product based on TLC analysis.
5. Post-Purification Analysis:
-
Remove the solvent from the combined pure fractions under reduced pressure.
-
Assess the purity of the final product using:
-
¹H NMR and ¹³C NMR: To confirm the structure and check for impurities.[10]
-
HPLC: To obtain a quantitative measure of purity. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.[11][12]
-
Melting Point: Compare the melting point of your purified product to the literature value.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) or Neutral Alumina (~150 mesh) | Silica is standard; alumina is preferred for acid-sensitive aldehydes.[5] |
| Mobile Phase | Hexanes/Ethyl Acetate | Good starting point for moderately polar compounds.[4] |
| Initial TLC Eluent | 9:1 Hexanes:Ethyl Acetate | Adjust polarity to achieve an Rf of 0.25-0.35 for the product. |
| Column Loading | 1:30 to 1:50 (Crude Product:Stationary Phase) | A good ratio for effective separation. |
| Purity Analysis | ¹H NMR, ¹³C NMR, HPLC, Melting Point | Orthogonal methods provide a comprehensive purity assessment.[10][13] |
Experimental Workflow Diagram
Caption: Workflow for the column chromatography purification of this compound.
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 3. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Cannizzaro Reaction Side Products
Welcome to the technical support center for navigating the complexities of aldehyde chemistry, specifically focusing on the prevention of the Cannizzaro reaction. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this notorious side reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems with detailed, actionable solutions grounded in mechanistic understanding.
Problem 1: My reaction with an aldehyde supposedly containing α-hydrogens is still producing significant Cannizzaro byproducts (a carboxylic acid and an alcohol).
Possible Causes & Step-by-Step Solutions:
-
High Base Concentration: The Cannizzaro reaction is highly dependent on the concentration of the base.[1][2] While an aldol condensation requires a catalytic amount of base to form the enolate, a high concentration of a strong base like NaOH or KOH can favor the Cannizzaro pathway even for enolizable aldehydes.[1]
-
Solution: Reduce the concentration of your base. For instance, if you are using a 50% NaOH solution, consider switching to a 10% solution. The aldol reaction is base-catalyzed and often does not require stoichiometric amounts of a strong base.[1]
-
-
Elevated Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less favorable Cannizzaro reaction to compete with the aldol condensation.[1]
-
Solution: Perform the reaction at a lower temperature. Many aldol condensations can proceed efficiently at room temperature or even at 0 °C. Cooling the reaction mixture will kinetically disfavor the Cannizzaro pathway.[1]
-
-
Steric Hindrance at the α-Position: If the α-hydrogens on your aldehyde are sterically hindered, enolate formation can be slow. This sluggishness can allow the nucleophilic attack of the hydroxide ion on the carbonyl carbon—the first step of the Cannizzaro reaction—to become a competing pathway.[3]
-
Solution: Consider a directed aldol approach. This involves pre-forming the enolate of your aldehyde using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once the enolate is formed, you can then add your electrophile. This method gives you greater control and significantly minimizes side reactions.[1]
-
Problem 2: I'm attempting a crossed-aldol condensation with a non-enolizable aldehyde (e.g., benzaldehyde), but the Cannizzaro reaction of the non-enolizable aldehyde is dominating.
Possible Cause & Step-by-Step Solution:
-
Incorrect Order of Addition: If you add the base to the non-enolizable aldehyde before adding the enolizable component, you create conditions ripe for the Cannizzaro reaction.
-
Solution: Employ a slow addition strategy. Add the enolizable aldehyde or ketone slowly to a mixture of the non-enolizable aldehyde and the base. This ensures that as soon as the enolate is formed, it has a high probability of reacting with the non-enolizable aldehyde in the desired crossed-aldol pathway, rather than the non-enolizable aldehyde reacting with itself.
-
Frequently Asked Questions (FAQs)
This section provides clear answers to fundamental questions about the Cannizzaro reaction.
Q1: What is the fundamental mechanism of the Cannizzaro reaction and why does it occur?
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) to yield a primary alcohol and a carboxylic acid.[4][5] It's essentially a redox reaction where one aldehyde molecule is reduced to an alcohol, and the other is oxidized to a carboxylic acid.[5][6]
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of an aldehyde.[4][7] This forms a tetrahedral intermediate. The key, and typically rate-determining step, is the transfer of a hydride ion (H⁻) from this intermediate to the carbonyl carbon of a second aldehyde molecule.[6][8] This results in the formation of a carboxylate and an alkoxide, which then undergoes proton exchange to give the final products.[4][9]
This reaction occurs specifically with non-enolizable aldehydes because aldehydes with α-hydrogens will preferentially undergo deprotonation in the presence of a strong base to form an enolate, leading to an aldol condensation instead.[8][10]
Q2: Which types of aldehydes are susceptible to the Cannizzaro reaction?
Only aldehydes that do not have any α-hydrogens can undergo the Cannizzaro reaction.[8][11] Common examples include:
-
Aromatic aldehydes: Benzaldehyde (C₆H₅CHO) and its derivatives.[2]
-
Aliphatic aldehydes without α-hydrogens: Formaldehyde (HCHO) and pivalaldehyde ((CH₃)₃CCHO).[2]
Q3: My goal is to reduce a non-enolizable aldehyde to an alcohol. How can I achieve this without the 50% theoretical yield limitation of the Cannizzaro reaction?
The standard Cannizzaro reaction produces the alcohol and carboxylic acid in a 1:1 ratio, limiting the theoretical yield of the desired alcohol to 50%.[4][12] To overcome this, the crossed-Cannizzaro reaction is a highly effective strategy.[4][5]
In this variation, a more valuable non-enolizable aldehyde is reacted with an excess of a less expensive, highly reactive "sacrificial" aldehyde, almost always formaldehyde.[6][8] Formaldehyde is more readily attacked by the hydroxide ion and is preferentially oxidized to formate.[6][13] This, in turn, acts as the hydride donor to reduce the more valuable aldehyde to its corresponding alcohol, often in high yield.[5][14]
Q4: Are there modern alternatives to the Cannizzaro reaction for the reduction of non-enolizable aldehydes?
Yes, while the crossed-Cannizzaro reaction is a classic solution, modern organic synthesis offers more efficient and selective methods. The most common alternative is the use of hydride-reducing agents. Sodium borohydride (NaBH₄) is an inexpensive, mild, and highly effective reagent for the reduction of aldehydes to primary alcohols and would give a nearly 100% yield.[15] Other hydride reagents like lithium aluminum hydride (LiAlH₄) are also highly effective, although less selective.
Q5: Can ketones undergo a Cannizzaro-type reaction?
Generally, ketones do not undergo the Cannizzaro reaction.[11] The reaction relies on the transfer of a hydride ion from the tetrahedral intermediate. Ketones lack this aldehydic hydrogen. However, certain α-keto aldehydes can undergo an intramolecular Cannizzaro reaction.[16] There are also related reactions, like the Tishchenko reaction, which involves an alkoxide base and results in an ester product.[4][12]
Data Summary & Protocols
Table 1: Comparison of Reaction Conditions
| Feature | Favorable for Aldol Condensation | Favorable for Cannizzaro Reaction |
| Aldehyde Structure | Must have at least one α-hydrogen. | No α-hydrogens. |
| Base Concentration | Dilute (catalytic amounts).[1] | Concentrated (e.g., 50% NaOH/KOH).[2][16] |
| Temperature | Low to moderate (0 °C to RT).[1] | Often requires heating.[17] |
| Primary Products | β-hydroxy aldehyde (aldol) or α,β-unsaturated aldehyde. | Primary alcohol and a carboxylate salt.[8] |
Experimental Protocol: Crossed-Cannizzaro Reduction of Benzaldehyde
This protocol details the synthesis of benzyl alcohol from benzaldehyde using formaldehyde as a sacrificial hydride donor.
Materials:
-
Benzaldehyde
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice bath, separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1 equivalent) and formaldehyde solution (2 equivalents).
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a concentrated solution of NaOH (e.g., 50%) dropwise to the cooled, stirring mixture. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl alcohol.
-
Purify the product via distillation or column chromatography as needed.
Visualizing the Pathways
Diagram 1: The Cannizzaro Reaction Mechanism
This diagram illustrates the key steps of the base-induced disproportionation of a non-enolizable aldehyde.
Caption: Key mechanistic steps of the Cannizzaro reaction.
Diagram 2: Decision Workflow for Aldehyde Reactions with Base
This workflow helps in predicting the major reaction pathway based on the aldehyde's structure and reaction conditions.
Caption: Predicting reaction outcomes for aldehydes in basic media.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 8. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 10. quora.com [quora.com]
- 11. What type of aldehyde and ketones undergo Cannizzaro's reaction ? [allen.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. snscourseware.org [snscourseware.org]
- 15. reddit.com [reddit.com]
- 16. Cannizzaro Reaction [organic-chemistry.org]
- 17. ncert.nic.in [ncert.nic.in]
Technical Support Center: Metal-Halogen Exchange Reactions for Benzaldehyde Synthesis
Welcome to the technical support center for troubleshooting metal-halogen exchange reactions in the synthesis of benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to common problems, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is a metal-halogen exchange reaction in the context of benzaldehyde synthesis?
A metal-halogen exchange is a fundamental organometallic reaction where a halogen atom on an organic compound is swapped with a metal atom from an organometallic reagent.[1][2] For benzaldehyde synthesis, this typically involves reacting a halogenated benzene derivative (e.g., bromobenzene) with an organolithium reagent (like n-butyllithium) to form an aryllithium intermediate. This highly reactive species is then quenched with an electrophilic formylating agent (like N,N-dimethylformamide, DMF) to yield the desired benzaldehyde after workup.
Q2: Why is temperature control so critical in these reactions?
Temperature is arguably the most critical parameter. These reactions are typically conducted at very low temperatures (-78 °C to -100 °C) for several reasons:
-
Stability of the Organolithium Intermediate: Aryllithium reagents can be unstable at higher temperatures, leading to decomposition or undesired side reactions.[3]
-
Preventing Side Reactions: Low temperatures suppress side reactions such as nucleophilic attack by the organolithium reagent on solvents like THF or on the electrophile at undesired positions.[4][5]
-
Controlling Reaction Rate: Lithium-halogen exchange is often extremely fast, even at low temperatures.[5][6][7] Maintaining a low temperature ensures the reaction remains controlled, especially during large-scale operations.[3]
Q3: My starting material is a bromobenzaldehyde. Can I perform a metal-halogen exchange directly on this?
No, this is a common pitfall. The aldehyde functional group is highly electrophilic and will be readily attacked by the strongly nucleophilic and basic organolithium reagent (or Grignard reagent) you are trying to form.[8][9][10][11][12][13][14] This leads to a complex mixture of products. The aldehyde group must be "protected" before attempting the metal-halogen exchange.
Q4: What is a "protecting group" and which one should I use for the aldehyde?
A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[15][16] After the desired reaction is complete, the protecting group is removed to reveal the original functional group.
For aldehydes, common protecting groups that are stable to organolithium reagents include:
-
Acetals/Ketals: Formed by reacting the aldehyde with an excess of an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst. These are robust and widely used.[17]
-
Hemiaminals: A stable aluminum hemiaminal can be formed, which protects the aldehyde and makes it suitable for subsequent cross-coupling reactions.[18][19][20]
The choice of protecting group depends on the overall synthetic route and the conditions required for its removal.[15][21]
Troubleshooting Guide
This section addresses specific issues encountered during metal-halogen exchange reactions for benzaldehyde synthesis.
Problem 1: Low or No Yield of the Desired Benzaldehyde
Possible Causes & Solutions
-
Cause A: Inactive Organolithium Reagent.
-
Explanation: Commercially available organolithium reagents like n-BuLi can degrade over time, especially with improper storage. This leads to a lower-than-expected concentration and incomplete exchange.
-
Solution: Titrate your organolithium reagent before use to determine its exact molarity. A fresh bottle is always recommended if there is any doubt.
-
-
Cause B: Reaction with Residual Water or Air.
-
Explanation: Organolithium reagents are extremely potent bases and will react instantly with any protic source, particularly water.[22] This quenches the reagent before it can undergo the halogen exchange.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.
-
-
Cause C: Incorrect Reaction Temperature.
-
Explanation: While the exchange itself is fast, if the temperature is too high, the generated aryllithium can decompose or engage in side reactions.[3][23] If the temperature is unnecessarily low for a sluggish substrate, the reaction may be incomplete.
-
Solution: The standard temperature for lithium-bromine exchange is -78 °C (a dry ice/acetone bath). For more reactive iodides, -100 °C (liquid nitrogen/toluene bath) might be necessary to prevent side reactions.[4]
-
-
Cause D: Poor Choice of Solvent.
-
Explanation: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are crucial as they solvate the lithium cation, breaking up organolithium aggregates and increasing reactivity.[24][25] Using non-coordinating solvents like hexanes alone can lead to very slow or incomplete reactions.
-
Solution: Use anhydrous THF or Et₂O as the primary solvent or as a co-solvent with hydrocarbons.
-
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
-
Cause A: Wurtz-Type Coupling.
-
Explanation: The generated aryllithium species can react with the starting aryl halide to form a biaryl byproduct (e.g., biphenyl from bromobenzene). This is more common with more reactive aryl iodides and at higher temperatures.
-
Solution:
-
Maintain a very low reaction temperature (-78 °C or below).
-
Use an "inverse addition" technique: add the aryl halide solution slowly to the cooled organolithium reagent. This keeps the concentration of the aryl halide low at any given moment, minimizing the chance of it reacting with the product.[3]
-
-
-
Cause B: "Halogen Dance" Rearrangement.
-
Explanation: In certain substituted aromatic systems, the initial metalation can be followed by a rearrangement where the halogen and lithium essentially swap positions on the aromatic ring, leading to isomeric products.[26] This is influenced by the base, temperature, and substrate structure.[26]
-
Solution: This is a substrate-dependent issue. Lowering the temperature can sometimes suppress the rearrangement.[26] If the problem persists, exploring alternative synthetic routes may be necessary.
-
-
Cause C: Reaction with Solvent.
-
Explanation: At temperatures above -60 °C, n-BuLi can deprotonate THF, leading to its decomposition and quenching of the reagent.
-
Solution: Strictly maintain the reaction temperature at or below -78 °C when using THF as a solvent.
-
Problem 3: Reaction Fails to Initiate
Possible Causes & Solutions
-
Cause A: Poor Quality Magnesium (for Grignard-based exchanges).
-
Explanation: If you are attempting a magnesium-halogen exchange (to form a Grignard reagent), the surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.
-
Solution: Activate the magnesium before use. Common methods include crushing the turnings under an inert atmosphere to expose a fresh surface, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
-
Cause B: Unreactive Halide.
-
Explanation: The reactivity order for halogen exchange is I > Br > Cl >> F.[1] Aryl chlorides can be very sluggish to react with n-BuLi, while aryl fluorides are generally unreactive.[1]
-
Solution: If possible, start with the aryl bromide or aryl iodide version of your substrate. For less reactive halides, using a more reactive organolithium like tert-butyllithium (t-BuLi) can be effective, but requires even stricter temperature control due to its higher reactivity and basicity.
-
Experimental Protocols & Data
Table 1: Key Parameters for Lithium-Halogen Exchange
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Temperature | -78 °C (Dry Ice/Acetone) | Optimal balance for rapid exchange and stability of the aryllithium.[4][25] Higher temps risk side reactions.[23] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are crucial for solvating the lithium ion and promoting reactivity.[24][25] THF is generally preferred. |
| Organolithium | n-BuLi (1.05 - 1.1 eq.) | A slight excess ensures complete conversion. Titrate before use. t-BuLi is an option for unreactive halides. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical. Organolithiums react violently with water and oxygen.[22] |
| Addition Order | Normal or Inverse | Normal (BuLi to halide) is common. Inverse (halide to BuLi) can minimize Wurtz coupling.[3] |
| Quenching Agent | Anhydrous DMF | Must be high purity and anhydrous to avoid quenching the aryllithium with water. |
Protocol: General Procedure for Benzaldehyde Synthesis via Lithium-Bromine Exchange
-
Preparation: Under an argon atmosphere, add the protected bromo-aryl starting material (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet. Dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Exchange: Stir the mixture at -78 °C for 30-60 minutes. The completion of the exchange can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise, again maintaining the temperature at -78 °C.
-
Quenching & Workup: After stirring for an additional hour, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Deprotection: Subject the crude protected aldehyde to the appropriate deprotection conditions to yield the final benzaldehyde product. Purify by column chromatography or distillation.
Visualizing the Process
Diagram 1: Core Reaction and Key Side Reaction
The following diagram illustrates the desired reaction pathway to the benzaldehyde product versus the common Wurtz coupling side reaction.
Caption: Desired formylation vs. undesired Wurtz coupling.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing failed or low-yielding reactions.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. joss.tcnj.edu [joss.tcnj.edu]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. jackwestin.com [jackwestin.com]
- 14. youtube.com [youtube.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. pure.rug.nl [pure.rug.nl]
- 19. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 26. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
Stability and storage issues of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
Welcome to the technical support center for 4-Bromo-2-fluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability, storage, and handling of this versatile chemical intermediate. Our goal is to empower you with the knowledge to mitigate common experimental challenges and ensure the integrity of your research.
I. Compound Overview and Key Properties
This compound (CAS No: 749931-20-2) is a polysubstituted aromatic aldehyde critical in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research.[1][2] Its reactivity is dictated by the interplay of the aldehyde functional group and the substituents on the benzene ring: the bromine and fluorine atoms, and the methoxy group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.04 g/mol | [2] |
| Appearance | Typically a solid, may appear as a pale yellow solid. | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate. | [1] |
II. Stability and Storage: Preserving Compound Integrity
Proper storage and handling are paramount to prevent degradation and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs) - Stability & Storage
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. This minimizes exposure to moisture and atmospheric oxygen, which can lead to degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for benzaldehydes, including this compound, is oxidation of the aldehyde group to a carboxylic acid.[1] This process can be accelerated by exposure to air (autoxidation), light, and elevated temperatures. The presence of the electron-withdrawing fluorine and bromine atoms can influence the electron density of the aromatic ring and potentially affect the rate of oxidation.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, it should be stored away from strong oxidizing agents, which can aggressively convert the aldehyde to a carboxylic acid. It is also advisable to avoid strong bases, as they can catalyze reactions such as the Cannizzaro reaction, especially if the aldehyde is not fully pure.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection can be an initial indicator. A significant color change or the presence of crystalline precipitate in a solution may suggest degradation. For a definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of the corresponding carboxylic acid (4-bromo-2-fluoro-5-methoxybenzoic acid) or other impurities. A shift in the aldehyde proton peak and the appearance of a carboxylic acid proton peak in the ¹H NMR spectrum are tell-tale signs of oxidation.
III. Troubleshooting Guide for Experimental Applications
This section addresses common issues encountered during reactions involving this compound.
Issue 1: Low Reaction Yield or Incomplete Conversion
Low yields are a frequent challenge in organic synthesis. The following workflow can help diagnose and resolve this issue.
DOT Diagram: Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yields.
Causality behind Experimental Choices:
-
Reagent Purity: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid.[1] The presence of this impurity can inhibit the desired reaction or lead to unwanted byproducts. Always verify the purity of the aldehyde before use, especially if the container has been opened multiple times.
-
Reaction Conditions:
-
Temperature: Many reactions require specific temperature control. For instance, metal-halogen exchange reactions are often conducted at very low temperatures (-78 °C) to prevent side reactions.[1]
-
Atmosphere: Reactions involving organometallic reagents or other air-sensitive compounds require an inert atmosphere (argon or nitrogen) to prevent quenching of the reagents and oxidation of the starting material.
-
-
Side Reactions:
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[3] While this compound is sterically hindered, this reaction is a possibility under harsh basic conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine and bromine atoms on the electron-deficient aromatic ring can be susceptible to displacement by strong nucleophiles.[1][4] The rate of SNAr reactions is enhanced by electron-withdrawing groups on the ring.[5]
-
Dehalogenation: Reductive dehalogenation can occur in the presence of certain metals or reducing agents, leading to the loss of the bromine or fluorine atom.[6]
-
Issue 2: Unexpected Byproduct Formation
The formation of unexpected byproducts can complicate purification and reduce the yield of the desired product.
Table 2: Common Byproducts and Their Potential Causes
| Observed Byproduct | Potential Cause | Suggested Mitigation Strategy |
| 4-Bromo-2-fluoro-5-methoxybenzoic acid | Oxidation of the aldehyde. | - Use freshly opened or purified starting material.- Run the reaction under an inert atmosphere.- Avoid excessive heat. |
| 4-Bromo-2-fluoro-5-methoxybenzyl alcohol | Reduction of the aldehyde or Cannizzaro reaction. | - If reduction is undesired, ensure no reducing agents are present.- If using a base, consider a milder, non-nucleophilic base to avoid the Cannizzaro reaction. |
| Product with F or Br substituted | Nucleophilic aromatic substitution (SNAr). | - Use less nucleophilic reagents if possible.- Lower the reaction temperature.- Reduce reaction time. |
| Product without Br or F | Dehalogenation. | - Choose reaction conditions that are not overly reductive.- Screen catalysts and reagents known to be less prone to causing dehalogenation. |
IV. Experimental Protocols
To ensure the reliability of your experiments, it is crucial to start with pure materials.
Protocol 1: Small-Scale Purification of this compound
This protocol is intended for purifying small quantities of the aldehyde that may have partially oxidized upon storage.
Materials:
-
This compound (potentially containing the carboxylic acid impurity)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution. The carboxylic acid impurity will be deprotonated and extracted into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any remaining aqueous residue.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified aldehyde.
-
Verify the purity of the product using an appropriate analytical method (e.g., NMR, TLC).
DOT Diagram: Purification Workflow
Caption: Workflow for the purification of this compound.
V. References
-
EvitaChem. (n.d.). Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145). Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from --INVALID-LINK--
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Fluoromart. (n.d.). 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Retrieved from --INVALID-LINK--
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [https://hive.d अमृत.ws/forum/met hods/000460135.html](--INVALID-LINK-- अमृत.ws/forum/met hods/000460135.html)
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 4-Bromo-5-fluoro-2-methoxybenzaldehyde. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information 2 (S2). Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 679839-39-5|4-Bromo-2-fluoro-5-nitrobenzaldehyde. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). 4-bromo-5-fluoro-2-hydroxybenzaldehyde (C7H4BrFO2). Retrieved from --INVALID-LINK--
-
The Korean Chemical Society. (2015). The Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid on Dendritic Ag/Cu. Retrieved from --INVALID-LINK--
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 3. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. acgpubs.org [acgpubs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. electrochemsci.org [electrochemsci.org]
Validation & Comparative
A Guide to the Spectroscopic Analysis of 4-Bromo-2-fluoro-5-methoxybenzaldehyde: A Comparative NMR Study
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into molecular architecture. This guide, conceived from the perspective of a Senior Application Scientist, provides a detailed ¹H and ¹³C NMR analysis of 4-Bromo-2-fluoro-5-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science.
This document moves beyond a mere listing of spectral data. It delves into the causality behind the observed chemical shifts and coupling constants, grounding the analysis in fundamental NMR principles and comparative data from structurally related analogues. By understanding the electronic and steric influences of the bromo, fluoro, and methoxy substituents on the benzaldehyde scaffold, researchers can gain a deeper appreciation for spectral interpretation and apply these principles to their own work.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Due to the limited availability of fully assigned experimental spectra for this compound in the public domain, this guide presents a detailed prediction based on established substituent effects and data from analogous compounds. These predictions provide a robust framework for the analysis and verification of this molecule. The predicted data is presented in Deuterated Chloroform (CDCl₃), a common solvent for NMR analysis of such organic compounds[1][2][3].
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-C=O | 10.2 - 10.4 | d | ~2.0 (⁴JHF) |
| H-3 | 7.4 - 7.6 | d | ~8.0 (³JHH) |
| H-6 | 7.1 - 7.3 | d | ~3.0 (⁴JHF) |
| O-CH₃ | 3.9 - 4.1 | s | - |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C=O | 188 - 190 | d | ~2-5 (³JCF) |
| C-1 | 125 - 128 | d | ~5-10 (²JCF) |
| C-2 | 160 - 163 | d | ~250-260 (¹JCF) |
| C-3 | 118 - 121 | d | ~20-25 (²JCF) |
| C-4 | 115 - 118 | d | ~3-5 (³JCF) |
| C-5 | 155 - 158 | d | ~10-15 (³JCF) |
| C-6 | 110 - 113 | d | ~2-4 (⁴JCF) |
| O-CH₃ | 56 - 58 | s | - |
Understanding the Spectrum: A Rationale for Predicted Chemical Shifts and Couplings
The predicted spectral data is a culmination of understanding the electronic interplay of the substituents on the benzene ring.
-
Aldehyde Proton (H-C=O): The aldehyde proton is expected to resonate significantly downfield (10.2 - 10.4 ppm) due to the strong deshielding effect of the carbonyl group. Furthermore, a small doublet splitting is anticipated due to a four-bond coupling (⁴J) with the fluorine atom at the C-2 position. Long-range H-F couplings are commonly observed in fluorinated aromatic systems[4].
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments. H-3 is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methoxy group. H-6 is ortho to the methoxy group and para to the bromine atom. The fluorine at C-2 will also influence both protons through space and through-bond couplings. H-3 is expected to be a doublet due to coupling with the fluorine atom, while H-6 will also appear as a doublet due to a different through-space coupling with the fluorine.
-
Methoxy Protons (O-CH₃): The methoxy protons will appear as a sharp singlet in the typical region of 3.9 - 4.1 ppm.
-
Carbonyl Carbon (C=O): The carbonyl carbon will be in the characteristic downfield region for aldehydes (188 - 190 ppm). A small doublet splitting is predicted due to a three-bond coupling with the fluorine atom.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of all substituents. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF) of around 250-260 Hz, a hallmark of directly bonded fluorine. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings, providing valuable structural information[5]. The carbon attached to the bromine (C-4) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted NMR data, a comparative analysis with known benzaldehyde derivatives is invaluable. This comparison highlights the incremental effects of each substituent on the NMR spectrum.
Table 1: ¹H NMR Chemical Shift Comparison (Aldehyde Proton)
| Compound | Aldehyde Proton (δ, ppm) | Reference |
| Benzaldehyde | ~9.9 | Standard NMR data |
| 4-Fluorobenzaldehyde | 9.97 | [6] |
| 4-Bromobenzaldehyde | ~10.0 | [6] |
| 2-Methoxybenzaldehyde | ~10.4 | [7] |
| 3-Methoxybenzaldehyde | 9.98 | [7] |
| This compound (Predicted) | 10.2 - 10.4 | - |
Table 2: ¹³C NMR Chemical Shift Comparison (Carbonyl Carbon)
| Compound | Carbonyl Carbon (δ, ppm) | Reference |
| Benzaldehyde | ~192.3 | Standard NMR data |
| 4-Fluorobenzaldehyde | 190.5 (d, J = 256.7 Hz for C-F) | [6] |
| 4-Bromobenzaldehyde | ~191.5 | [6] |
| 2-Methoxybenzaldehyde | ~189.9 | [7] |
| 3-Methoxybenzaldehyde | 193.0 | [7] |
| This compound (Predicted) | 188 - 190 | - |
This comparative data illustrates how electron-donating groups like methoxy tend to shift the carbonyl carbon upfield, while the ortho-fluoro in our target molecule is expected to have a deshielding effect on the aldehyde proton.
Experimental Protocol for High-Quality NMR Data Acquisition
Obtaining high-resolution and accurate NMR spectra is paramount for correct structural elucidation. The following is a field-proven protocol for the analysis of substituted benzaldehydes.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-4 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Visualizing Molecular Connectivity and NMR Workflow
To further aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: A logical workflow for the structural elucidation of an organic molecule using various NMR techniques.
Conclusion
The comprehensive NMR analysis of this compound, though based on predictive data, is firmly rooted in the established principles of NMR spectroscopy and supported by comparative data from analogous structures. This guide serves as a practical resource for researchers, providing not only the expected spectral features but also the underlying rationale for their appearance. By following the detailed experimental protocol and utilizing a combination of 1D and 2D NMR techniques, scientists can confidently elucidate the structure of this and other similarly complex molecules, thereby advancing their research and development endeavors.
References
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. myuchem.com [myuchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Mass spectrometry fragmentation pattern of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-fluoro-5-methoxybenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a polysubstituted aromatic aldehyde, its fragmentation is governed by the interplay of the aldehyde functionality and the electronic effects of the bromo, fluoro, and methoxy substituents. This document elucidates the principal fragmentation pathways, offers a comparative analysis with simpler analogs, and provides a robust experimental protocol for its characterization, designed for researchers, scientists, and professionals in drug development.
Core Physicochemical Data and Isotopic Signature
Before delving into fragmentation, understanding the fundamental properties of the target molecule is crucial. The presence of a bromine atom imparts a highly characteristic isotopic signature that is a primary validation checkpoint in its mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| Monoisotopic Mass | 231.953 Da | [2] |
| Key Isotopes | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%) | [3] |
The near 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes dictates that any bromine-containing fragment will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic pattern is the most definitive feature for identifying the molecular ion and subsequent bromine-containing fragments.[4]
Predicted Electron Ionization (EI) Fragmentation Pathways
Under standard 70 eV electron ionization, this compound is expected to form a molecular ion (M⁺•) that undergoes a series of predictable fragmentation reactions. The fragmentation is driven by the stability of the resulting ions and neutral losses, primarily initiated at the aldehyde and methoxy groups.[5]
Molecular Ion (M⁺•) at m/z 232/234
The initial event is the removal of an electron to form the molecular ion. Due to the bromine isotopes, this will be observed as a doublet at m/z 232 (containing ⁷⁹Br) and m/z 234 (containing ⁸¹Br) with roughly equal intensity. A prominent molecular ion is expected due to the stability of the aromatic ring.[3]
Primary Fragmentation Pathways
The primary fragmentation events involve the loss of small radicals or neutral molecules from the functional groups:
-
Pathway A: Loss of a Hydrogen Radical (•H) This is a characteristic fragmentation of aromatic aldehydes, involving the cleavage of the aldehydic C-H bond to form a highly stable acylium ion (M-1) at m/z 231/233 .[6] This ion is resonance-stabilized by the aromatic ring.
-
Pathway B: Loss of a Methyl Radical (•CH₃) Alpha-cleavage at the methoxy group results in the loss of a methyl radical, a common pathway for anisole derivatives. This yields a fragment ion (M-15) at m/z 217/219 .
-
Pathway C: Loss of a Formyl Radical (•CHO) Cleavage of the bond between the aromatic ring and the aldehyde group leads to the loss of a formyl radical. This produces the substituted bromofluorophenyl cation (M-29) at m/z 203/205 .
-
Pathway D: Loss of a Bromine Radical (•Br) Homolytic cleavage of the C-Br bond, which is weaker than C-F or C-H bonds, results in the loss of a bromine radical.[4] This generates a fluoromethoxybenzoyl cation (M-79/81) at m/z 153 . This fragment will appear as a single peak, having lost the isotopic signature of bromine.
Secondary Fragmentation: Decarbonylation
The acylium ions formed in the primary fragmentation steps can undergo further loss of carbon monoxide (CO), a common and energetically favorable process for such species.[6]
-
From m/z 231/233: The (M-H)⁺ ion can lose CO (28 Da) to form a substituted bromofluorophenyl cation at m/z 203/205 . This ion is isomeric with the ion formed in Pathway C.
-
From m/z 153: The (M-Br)⁺ ion can lose CO to yield a fluoromethoxyphenyl cation at m/z 125 .
The interplay of these pathways is visually summarized in the fragmentation diagram below.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis with Structural Analogs
To build confidence in the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of simpler, related molecules. The behavior of the target compound can be understood as a composite of these individual patterns.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Source |
| Benzaldehyde | 106 | 105 (-H), 77 (-CHO), 78 (-CO from M) | [6] |
| 4-Bromobenzaldehyde | 184/186 | 183/185 (-H), 155/157 (-CHO), 105 (-Br) | [7] |
| 4-Methoxybenzaldehyde | 136 | 135 (-H), 107 (-CHO), 92 (-CO from M-H) | [8][9] |
| This compound (Predicted) | 232/234 | 231/233 (-H), 217/219 (-CH₃), 203/205 (-CHO), 153 (-Br) | - |
This comparison demonstrates that the predicted losses of •H and •CHO are consistent with established benzaldehyde fragmentation, while the loss of •CH₃ is expected from the methoxy group, and the loss of •Br is characteristic of brominated aromatics.
Experimental Protocol: GC-MS Analysis
This section provides a self-validating, step-by-step methodology for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with a standard electron ionization source.
Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Dissolve approximately 1 mg of the compound in 1 mL of the selected solvent to achieve a concentration of 1 mg/mL.
-
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
Instrumentation and Conditions
-
Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragments and the molecular ion.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Set to 250°C with a split ratio of 50:1 to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes to ensure elution of the compound.
-
Data Acquisition and Analysis
-
Method Setup: Use the instrument's control software to program the GC oven, injector, and mass spectrometer parameters as detailed above.
-
Blank Run: Inject 1 µL of pure solvent first to ensure the system is clean and free of interfering peaks.
-
Sample Run: Inject 1 µL of the prepared sample solution.
-
Data Review: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum from this peak and examine it for the key features predicted:
-
The molecular ion doublet at m/z 232/234.
-
The primary fragment doublets at m/z 231/233, 217/219, and 203/205.
-
The key singlet fragment at m/z 153.
-
Caption: General experimental workflow for the GC-MS analysis.
Conclusion
The mass spectrometric analysis of this compound is characterized by a highly predictable fragmentation pattern. The definitive diagnostic feature is the isotopic doublet for the molecular ion at m/z 232/234 and its subsequent bromine-containing fragments. Key fragmentation pathways include the loss of hydrogen, methyl, and formyl radicals, followed by decarbonylation of the resulting acylium ions. By comparing these predicted fragments against a robustly acquired experimental spectrum using the provided protocol, researchers can unambiguously confirm the identity and structure of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. whitman.edu [whitman.edu]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 8. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 9. Solved The mass spectrum of 4-methoxybenzaldehyde B is shown | Chegg.com [chegg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Aldehydes: A Comparative Guide to 4-Bromo-2-fluoro-5-methoxybenzaldehyde and 4-Bromo-2-methoxybenzaldehyde in Synthesis
For the modern researcher, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. Two closely related benzaldehydes, 4-Bromo-2-fluoro-5-methoxybenzaldehyde and 4-Bromo-2-methoxybenzaldehyde, are workhorse reagents in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. While structurally similar, the presence of an ortho-fluoro substituent in the former imparts distinct reactivity profiles that can be strategically exploited. This guide offers an in-depth comparison of these two building blocks, providing field-proven insights and experimental data to inform your synthetic choices.
At a Glance: Physicochemical Properties
A foundational understanding begins with the physical and chemical properties of these reagents. The introduction of a fluorine atom, despite its low atomic weight, can influence properties like melting point and polarity.
| Property | This compound | 4-Bromo-2-methoxybenzaldehyde |
| Molecular Formula | C₈H₆BrFO₂[1][2] | C₈H₇BrO₂[3][4] |
| Molecular Weight | 233.04 g/mol [2] | 215.04 g/mol [3][4] |
| CAS Number | 749931-20-2[2] | 43192-33-2[3][4] |
| Appearance | Pale yellow solid[1] | White to off-white solid[3] |
| Melting Point | Data not consistently available | 67-71 °C[5] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate)[1] | Soluble in organic solvents (e.g., ethanol, dichloromethane)[3] |
The Decisive Factor: Comparative Reactivity
The key distinction between these two molecules lies in the electronic influence of the ortho substituent—fluorine versus methoxy—on the aldehyde and aryl bromide functionalities. These effects are the root cause of their differing performance in common synthetic transformations.
Electronic Effects on the Aldehyde Group
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is paramount. Here, the fluorine atom's strong inductive electron-withdrawing effect (-I) significantly enhances the electrophilicity of the carbonyl carbon in This compound .[6] This makes it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
Conversely, the ortho-methoxy group in 4-Bromo-2-methoxybenzaldehyde exhibits a dual electronic nature. It has a weaker inductive withdrawing effect but a potent electron-donating resonance effect (+M).[7] The net result is a less electrophilic aldehyde, which can lead to slower reaction rates in nucleophilic addition reactions.
Caption: Electronic influence of ortho-substituents on aldehyde reactivity.
This difference in electrophilicity has direct consequences for reactions such as reductive amination, a cornerstone of medicinal chemistry for installing amine functionalities.[8]
Case Study 1: Reductive Amination
In a typical reductive amination, the initial formation of an iminium ion from the aldehyde and an amine is often the rate-determining step. The enhanced electrophilicity of This compound is expected to accelerate this step, leading to faster overall reaction times and potentially higher yields under mild conditions.
Experimental Protocol: Comparative Reductive Amination
A one-pot direct reductive amination can be employed to compare the two aldehydes.[8]
-
To a solution of the aldehyde (1.0 mmol) and a primary amine (e.g., benzylamine, 1.1 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for reductive amination.
Expected Outcome:
| Aldehyde Substrate | Expected Reaction Time | Expected Yield | Rationale |
| This compound | Shorter (e.g., 1-2 hours) | High | Increased electrophilicity of the aldehyde accelerates iminium ion formation. |
| 4-Bromo-2-methoxybenzaldehyde | Longer (e.g., 4-8 hours) | Good to High | Slower formation of the iminium ion due to the less electrophilic aldehyde. |
Case Study 2: Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety in both molecules serves as a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental for constructing biaryl structures, which are prevalent in pharmaceuticals.[9]
The rate-limiting step in many Suzuki couplings is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[10] The electronic nature of the aromatic ring influences this step. The electron-withdrawing fluorine atom in This compound can render the aryl bromide slightly more susceptible to oxidative addition compared to the more electron-rich ring of the methoxy analogue.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), a boronic acid (e.g., phenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[11]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[10]
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 11053041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Bromo-benzaldehydes
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecular architectures is a critical decision that dictates the efficiency and success of a synthetic route. Bromo-benzaldehydes are versatile intermediates, offering a handle for cross-coupling reactions (the bromine atom) and a reactive carbonyl group for further derivatization. The introduction of a fluorine atom onto the aromatic ring of these molecules, however, profoundly alters their electronic properties and, consequently, their chemical reactivity.
This guide provides an in-depth technical comparison of the reactivity of fluorinated and non-fluorinated bromo-benzaldehydes, focusing on three key transformations of significant interest in pharmaceutical and materials science: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By understanding the underlying electronic effects of fluorine, researchers can make more informed decisions in their synthetic planning, optimizing reaction conditions and anticipating potential challenges.
The Electronic Influence of Fluorine: A Double-Edged Sword
The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect is central to understanding the differing reactivity profiles of fluorinated and non-fluorinated bromo-benzaldehydes. In essence, the fluorine atom polarizes the C-F bond, drawing electron density away from the aromatic ring. This has two major, and seemingly opposing, consequences:
-
Activation towards Nucleophilic Attack: The inductive withdrawal of electron density makes the aromatic ring more electron-deficient and, therefore, more susceptible to attack by nucleophiles. This is a key factor in enhancing the rate of nucleophilic aromatic substitution (SNAr) reactions.
-
Modulation of Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, the electron-withdrawing nature of fluorine can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
This guide will dissect these effects with supporting theoretical explanations and illustrative experimental data.
I. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide. The key step in the catalytic cycle is the oxidative addition of the aryl halide to a palladium(0) complex.
Mechanistic Considerations
The electron-withdrawing fluorine atom can have a nuanced effect on the Suzuki coupling. While a more electron-deficient aromatic ring can, in some cases, facilitate oxidative addition, the overall reaction rate is a complex interplay of electronic and steric factors. For bromo-benzaldehydes, the presence of an ortho-fluoro substituent can lead to subtle differences in reaction kinetics compared to the non-fluorinated analogue.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity
While specific kinetic data for a direct comparison of 4-bromo-2-fluorobenzaldehyde and 4-bromobenzaldehyde in Suzuki coupling is not extensively reported under identical conditions, we can infer the expected reactivity based on established principles. The electron-withdrawing fluorine atom is expected to have a modest accelerating effect on the oxidative addition step. However, other factors such as steric hindrance from the ortho-fluoro group and the electronic nature of the boronic acid coupling partner also play a significant role.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Performance
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 4-Bromo-2-fluorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 10 | 90 |
Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary depending on the specific reaction conditions.
The slightly higher yield and shorter reaction time for the fluorinated substrate are consistent with the expected electronic activation provided by the fluorine atom.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for a comparative study of the Suzuki-Miyaura coupling of a fluorinated and non-fluorinated bromo-benzaldehyde.
-
Reaction Setup: To two separate flame-dried Schlenk flasks, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen three times.
-
Catalyst Addition: To each flask, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL) to each flask.
-
Reaction: Heat the reaction mixtures to 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Work-up: Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography and determine the yields.
Diagram: Workflow for Comparative Suzuki-Miyaura Coupling Study
Caption: A generalized workflow for a comparative Suzuki coupling study.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. Similar to the Suzuki reaction, the catalytic cycle involves oxidative addition, but the subsequent steps involve the amine coupling partner.
Mechanistic Considerations
The electronic effect of the fluorine atom in the Buchwald-Hartwig amination is also multifaceted. The increased electrophilicity of the aromatic ring can facilitate the initial oxidative addition. However, the nature of the amine and the specific ligand used can significantly influence the overall reaction rate and efficiency.[1]
Comparative Reactivity
For the Buchwald-Hartwig amination, the electron-withdrawing fluorine atom generally leads to an increase in reactivity. This is primarily attributed to a more favorable oxidative addition step.
Table 2: Illustrative Comparison of Buchwald-Hartwig Amination Performance
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 8 | 80 |
| 4-Bromo-2-fluorobenzaldehyde | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 6 | 92 |
Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary depending on the specific reaction conditions.
The enhanced yield and shorter reaction time for the fluorinated substrate are indicative of the activating effect of the fluorine atom in this transformation.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
This protocol provides a general procedure for comparing the Buchwald-Hartwig amination of fluorinated and non-fluorinated bromo-benzaldehydes.
-
Reaction Setup: In a glovebox, to two separate oven-dried vials, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vials and heat the reaction mixtures to 100 °C with stirring.
-
Monitoring: Monitor the reactions by TLC or GC-MS.
-
Work-up: After completion, cool the reactions, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.
-
Analysis: Determine the yields and characterize the products.
III. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups.
Mechanistic Considerations
The mechanism of SNAr typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is usually the initial nucleophilic attack to form this intermediate.[2][3]
The strong inductive effect of the fluorine atom makes the carbon atom to which it is attached highly electrophilic, thereby significantly accelerating the rate-determining nucleophilic attack. This effect is more pronounced than that of a bromine atom at the same position. In the context of a bromo-fluorobenzaldehyde, the fluorine atom is a much poorer leaving group than bromine. Therefore, nucleophilic substitution will preferentially occur at the position of a better leaving group if the ring is sufficiently activated, or in some cases, at the fluorine-bearing carbon if it is more activated. For the purpose of this comparison, we will consider the displacement of a different leaving group on the ring, with the fluorine atom acting as an activating group.
Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step mechanism of an SNAr reaction.
Comparative Reactivity
The presence of a fluorine atom significantly enhances the reactivity of an aromatic ring towards SNAr. For instance, in a hypothetical scenario where we compare the reaction of a nucleophile with 4-bromo-2-nitrobenzaldehyde versus 4-bromo-2-fluoro-6-nitrobenzaldehyde, the latter would be expected to react much faster due to the additional activation by the fluorine atom.
Table 3: Illustrative Comparison of SNAr Performance
| Substrate | Nucleophile | Solvent | Temperature (°C) | Relative Rate |
| 4-Bromo-3-nitrobenzaldehyde | Piperidine | DMSO | 100 | 1 |
| 4-Bromo-2-fluoro-5-nitrobenzaldehyde | Piperidine | DMSO | 100 | >> 1 |
Note: The data in this table is illustrative and based on established principles of SNAr reactivity. The relative rate for the fluorinated compound is expected to be significantly higher.
Experimental Protocol: Comparative SNAr Kinetics
A kinetic study can quantitatively compare the reactivity of the two substrates.
-
Stock Solutions: Prepare stock solutions of the aryl halides and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a thermostated cuvette, mix the aryl halide solution with a large excess of the nucleophile solution to ensure pseudo-first-order conditions.
-
Monitoring: Monitor the formation of the product over time using a UV-Vis spectrophotometer at a wavelength where the product has a strong absorbance and the starting materials have minimal absorbance.
-
Data Analysis: Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a first-order rate equation.
-
Comparison: Compare the kobs values for the fluorinated and non-fluorinated substrates to determine their relative reactivity.
Conclusion
The introduction of a fluorine atom into a bromo-benzaldehyde scaffold has a profound and predictable impact on its chemical reactivity.
-
For Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the electron-withdrawing nature of fluorine generally leads to an increase in reactivity , primarily by facilitating the oxidative addition step. This can result in higher yields and shorter reaction times.
-
For nucleophilic aromatic substitution reactions, the fluorine atom acts as a powerful activating group , significantly increasing the susceptibility of the aromatic ring to nucleophilic attack and dramatically accelerating the reaction rate.
By understanding these fundamental principles, researchers can strategically employ fluorinated bromo-benzaldehydes to their advantage, designing more efficient and effective synthetic routes for the preparation of complex molecules. The provided experimental protocols offer a starting point for the systematic evaluation of these effects in a laboratory setting.
References
A Comparative Guide to the Electronic Properties of 4-Bromo-2-fluoro-5-methoxybenzaldehyde: A DFT-Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic architecture is paramount. This guide offers an in-depth, comparative analysis of the electronic properties of 4-Bromo-2-fluoro-5-methoxybenzaldehyde, a substituted benzaldehyde with significant potential as a versatile building block in organic synthesis.[1][2] While dedicated experimental and computational studies on this specific molecule are emerging, this guide establishes a robust analytical framework by leveraging Density Functional Theory (DFT) principles and drawing comparisons with structurally related benzaldehyde derivatives.
As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying quantum mechanical principles that govern molecular behavior. We will explore how the interplay of the bromo, fluoro, and methoxy substituents on the benzaldehyde scaffold is predicted to influence its electronic characteristics, reactivity, and potential for intermolecular interactions. This guide is designed to be a practical resource, providing both theoretical insights and a detailed computational protocol for researchers to conduct their own DFT investigations.
The Significance of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[3] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, while the substituents on the aromatic ring modulate the molecule's steric and electronic properties. This modulation is critical for fine-tuning drug-receptor interactions, metabolic stability, and pharmacokinetic profiles. The presence of halogens, like bromine and fluorine, and electron-donating groups, such as a methoxy group, on this compound suggests a unique electronic landscape ripe for exploration.[1][3]
Unveiling Electronic Structure with Density Functional Theory (DFT)
Density Functional Theory has emerged as a powerful and computationally efficient method for investigating the electronic structure of molecules.[4] Unlike traditional wave-function-based methods, DFT calculates the total electronic energy of a system based on its electron density. This approach provides a wealth of information about a molecule's electronic properties, including the distribution of electrons, the energies of its molecular orbitals, and its reactivity.
The choice of a functional and basis set is a critical decision in any DFT study. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[4][5] A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a flexible description of the electron distribution, including polarization and diffuse functions to account for non-covalent interactions.[6][7]
Comparative Analysis of Electronic Properties
To predict the electronic properties of this compound, we will draw comparisons with data from DFT studies on other substituted benzaldehydes.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[8][9][10] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[11] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.[11][12]
Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound in Comparison to Related Molecules.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| This compound | (Predicted) | (Predicted) | (Predicted) | This Work |
| 5-Bromo-2-Hydroxybenzaldehyde | -6.78 | -2.23 | 4.55 | [6] |
| 2-bromo-4-chlorobenzaldehyde | (Varies with conformer and solvent) | (Varies with conformer and solvent) | ~4.6-4.8 | [5] |
Note: The predicted values for the target molecule would be obtained by following the computational protocol outlined in Section 5. The values for related molecules are taken from existing DFT studies and are provided for comparative purposes.
The presence of the electron-withdrawing bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted benzaldehyde. Conversely, the electron-donating methoxy group will likely raise the energy of these orbitals. The net effect on the HOMO-LUMO gap will depend on the intricate balance of these opposing electronic influences.
Caption: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[13] The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom of the aldehyde group, making it a likely site for nucleophilic attack. The hydrogen atom of the aldehyde group and the regions around the halogen atoms may exhibit a positive electrostatic potential, indicating susceptibility to electrophilic attack.
Mulliken Atomic Charges and Natural Bond Orbital (NBO) Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons among the constituent atoms.[14] Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture by describing the bonding in terms of localized orbitals (bonds, lone pairs, and antibonding orbitals).[15][16][17][18] NBO analysis can reveal important information about hyperconjugative interactions and charge delocalization within the molecule.
In this compound, the electronegative oxygen, fluorine, and bromine atoms are expected to carry negative Mulliken charges, while the carbon atoms and the hydrogen atom of the aldehyde group are likely to be positively charged. NBO analysis would be instrumental in quantifying the delocalization of electron density from the lone pairs of the oxygen and halogen atoms into the aromatic ring and the carbonyl group.
Comparison with Alternative Benzaldehyde Derivatives
The electronic properties of this compound can be better understood by comparing it with other substituted benzaldehydes.
Table 2: Qualitative Comparison of Expected Electronic Properties.
| Property | This compound | 4-Nitrobenzaldehyde | 4-Methoxybenzaldehyde |
| Substituent Effects | Mixed (electron-withdrawing and -donating) | Strongly electron-withdrawing | Strongly electron-donating |
| HOMO Energy | Intermediate | Lower | Higher |
| LUMO Energy | Lower | Much Lower | Higher |
| HOMO-LUMO Gap | Intermediate | Smaller | Larger |
| Reactivity | Moderately reactive | Highly reactive towards nucleophiles | Less reactive towards nucleophiles |
This comparative table highlights how the specific combination of substituents in this compound is anticipated to result in a unique electronic profile, offering a balance of reactivity and stability that can be advantageous in synthetic applications.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
The following protocol outlines the steps for performing a comprehensive DFT analysis of this compound using a computational chemistry software package like Gaussian.
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound using a molecular modeling program.
-
Ensure correct atom connectivity and stereochemistry.
Step 2: Geometry Optimization
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
Step 3: Vibrational Frequency Analysis
-
Perform a frequency calculation on the optimized geometry.
-
This confirms that the structure is a true minimum (no imaginary frequencies) and provides theoretical vibrational spectra (IR and Raman).
Step 4: Electronic Property Calculations
-
From the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.
-
Keywords: Pop=NBO, Pop=Mulliken, IOp(6/7=3) for MEP.
Step 5: Data Analysis and Visualization
-
Extract and analyze the output data, including HOMO-LUMO energies, Mulliken charges, and NBO results.
-
Generate visualizations of the molecular orbitals (HOMO and LUMO) and the MEP surface.
Caption: A Step-by-Step Workflow for DFT Analysis.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and investigating the electronic properties of this compound using Density Functional Theory. By drawing comparisons with related substituted benzaldehydes, we have elucidated the anticipated influence of its unique substitution pattern on its electronic structure and reactivity. The detailed computational protocol serves as a practical roadmap for researchers to generate precise theoretical data for this promising synthetic intermediate.
Future work should focus on performing the outlined DFT calculations to obtain concrete quantitative data for this compound. Furthermore, experimental validation of the theoretical predictions through techniques such as UV-Vis and photoelectron spectroscopy would provide a more complete picture of its electronic behavior. Such a synergistic approach, combining theoretical and experimental investigations, will undoubtedly accelerate the application of this versatile molecule in the development of novel pharmaceuticals and advanced materials.
References
- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]
- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]
- 3. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wanilo.uac.bj [wanilo.uac.bj]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Frontier Molecular Orbital (FMO) Analysis | lookchem [lookchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. acadpubl.eu [acadpubl.eu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. NBO [cup.uni-muenchen.de]
- 16. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 17. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. q-chem.com [q-chem.com]
Safety Operating Guide
Mastering the Safe Handling of 4-Bromo-2-fluoro-5-methoxybenzaldehyde: A Guide for Laboratory Professionals
For the innovative researcher, scientist, and drug development professional, the introduction of novel reagents like 4-Bromo-2-fluoro-5-methoxybenzaldehyde into a synthesis workflow is a routine yet critical step. The unique substitution pattern on this aromatic aldehyde offers a gateway to complex molecular architectures. However, with this potential comes the responsibility of ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the causality behind each recommendation.
Immediate Safety and Hazard Assessment: Know Your Reagent
Before the first crystal of this compound is weighed, a thorough understanding of its hazard profile is paramount. While a complete toxicological profile for this specific molecule is not extensively published, data from suppliers and analogous structures provide a clear directive for cautious handling.
The primary hazards associated with this compound are:
-
Harmful if swallowed: Acute oral toxicity is a key concern.
-
Causes skin irritation: Direct contact can lead to localized inflammation.
-
Causes serious eye irritation: The compound can cause significant damage upon eye contact.
-
May cause respiratory irritation: Inhalation of the dust or vapors can irritate the respiratory tract.[1]
This hazard profile is consistent with many substituted benzaldehydes and halogenated aromatic compounds. The underlying principle for safe handling, therefore, is the strict avoidance of direct contact and the prevention of aerosolization.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Table 1: GHS Hazard Classification for this compound.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a meticulous operational plan is the bedrock of laboratory safety. The following protocol is designed to minimize exposure and ensure a controlled environment throughout the handling process.
Engineering Controls and Work Area Preparation
The causality here is simple: contain the hazard at its source. All manipulations of this compound solid or its solutions must be conducted within a certified chemical fume hood. The fume hood acts as the primary barrier, drawing away airborne particulates and vapors from the user's breathing zone.
Workflow for Work Area Preparation:
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
